molecular formula C10H10ClN3 B1384773 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 186195-79-9

4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1384773
CAS No.: 186195-79-9
M. Wt: 207.66 g/mol
InChI Key: JIUMPPRGTKYBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMPPRGTKYBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structure Elucidation of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the definitive protocol for the structural elucidation of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine . As a scaffold frequently encountered in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors) and non-steroidal anti-inflammatory drug (NSAID) development, verifying the regiochemistry and tautomeric state of this molecule is critical.

The 2-chlorophenyl substitution at the 4-position introduces specific steric constraints and electronic effects that distinguish this molecule from its para-substituted analogs. This guide prioritizes Nuclear Magnetic Resonance (NMR) techniques (1D and 2D) as the primary elucidation tool, supported by High-Resolution Mass Spectrometry (HRMS) and X-ray Crystallography for tautomeric confirmation.

Chemical Context & Synthetic Origin

Understanding the synthetic origin is the first step in elucidation, as it defines the possible impurities and regioisomers.

  • Target Molecule: this compound

  • Molecular Formula: C₁₀H₁₀ClN₃[1][2]

  • Exact Mass: 207.0563 Da

  • Common Synthetic Route: Cyclocondensation of 2-(2-chlorophenyl)-3-oxobutanenitrile with hydrazine hydrate .

Mechanistic Insight: The reaction proceeds via the attack of hydrazine on the ketone carbonyl, followed by cyclization onto the nitrile. This specific pathway locks the aryl group at position 4, the methyl at position 3, and the amine at position 5.

Elucidation Logic Flowchart

ElucidationWorkflow Start Unknown Sample (C10H10ClN3) HRMS Step 1: HRMS Confirm Formula & Cl Pattern (m/z 208/210) Start->HRMS IR Step 2: FT-IR Confirm -NH2 & Absence of C≡N HRMS->IR NMR_1H Step 3: 1H NMR (DMSO-d6) Identify Methyl, Amine, Aryl Pattern IR->NMR_1H NMR_2D Step 4: 2D NMR (HMBC/NOESY) Establish Connectivity & Regiochemistry NMR_1H->NMR_2D Ambiguity in Regioisomer? XRay Step 5: X-ray Crystallography Definitive Tautomer Assignment NMR_2D->XRay Tautomer Confirmation Final Confirmed Structure: This compound NMR_2D->Final Routine ID XRay->Final

Caption: Step-by-step structural elucidation workflow prioritizing non-destructive techniques before solid-state analysis.

Analytical Strategy & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and chlorine substitution.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode).

  • Expected Signals:

    • [M+H]⁺: 208.0640 (approx).

    • Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 208 and 210, characteristic of a single Chlorine atom (

      
      Cl/
      
      
      
      Cl).
  • Diagnostic Value: Absence of the Cl isotope pattern indicates a synthesis failure (e.g., dechlorination or wrong starting material).

Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups and rule out incomplete cyclization (e.g., unreacted nitrile).

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Primary Amine (-NH₂) 3400–3100Two distinct bands (asymmetric & symmetric stretch).
Pyrazole -NH 3200–2800Broad band, often overlapping with C-H stretches.
C=N / C=C (Ring) 1620–1550Strong absorptions characteristic of the pyrazole core.
Nitrile (-C≡N) ~2200–2250ABSENT. Presence indicates unreacted starting material.
Nuclear Magnetic Resonance (NMR) - The Gold Standard

Solvent Selection: DMSO-d₆ is required. Chloroform (CDCl₃) is often insufficient due to the poor solubility of polar aminopyrazoles and rapid exchange of amine protons.

1H NMR (Proton) Analysis

The 2-chlorophenyl group breaks the symmetry of the aryl ring, creating a complex multiplet pattern compared to the simple AA'BB' system of a 4-chlorophenyl analog.

ProtonShift (δ ppm)MultiplicityIntegrationAssignment Logic
-NH (Ring) 11.5 – 12.5Broad Singlet1HHighly deshielded, exchangeable with D₂O.
-NH₂ (Amine) 4.5 – 6.0Broad Singlet2HExchangeable. Chemical shift is concentration-dependent.
Ar-H (3') 7.4 – 7.6Doublet/Multiplet1HAdjacent to Cl (deshielded).
Ar-H (4', 5') 7.2 – 7.4Multiplets2HMeta/Para protons.
Ar-H (6') 7.1 – 7.3Multiplet1HAdjacent to the pyrazole ring. May be shielded due to twist.
-CH₃ 2.1 – 2.3Singlet3HDiagnostic for the 3-methyl group.

Critical Insight (The Ortho Effect): The 2-chloro substituent creates steric clash with the pyrazole ring. This forces the phenyl ring to twist out of coplanarity with the pyrazole.

  • Consequence: The resonance stabilization is reduced compared to the 4-chlorophenyl analog. You may observe slight shielding of the methyl group or amine protons due to the anisotropic effect of the twisted phenyl ring.

13C NMR (Carbon) Analysis

Expected carbon signals (10 unique carbons):

  • Methyl: ~10-14 ppm.

  • Aryl CH (4 signals): ~127-132 ppm (unequivalent due to 2-Cl).

  • Aryl C-Cl (Quaternary): ~133-135 ppm.

  • Aryl C-Ipso (Quaternary): ~130-132 ppm.

  • Pyrazole C4 (Quaternary): ~100-105 ppm (Shielded by electron-donating -NH2).

  • Pyrazole C3 (Quaternary, C-Me): ~138-145 ppm.

  • Pyrazole C5 (Quaternary, C-NH2): ~150-155 ppm (Deshielded by N).

Advanced Elucidation: 2D NMR & Connectivity

To prove the structure is 4-(2-chlorophenyl)-3-methyl and not an isomer (e.g., 3-(2-chlorophenyl)-4-methyl), HMBC (Heteronuclear Multiple Bond Correlation) is mandatory.

HMBC Correlation Logic

We look for long-range (2-3 bond) couplings from protons to carbons.

  • Methyl Protons (δ 2.2) → Pyrazole C3 & C4:

    • The methyl protons will show a strong correlation to the carbon they are attached to (C3) and the adjacent quaternary carbon (C4).

    • Validation: If the methyl correlates to the carbon bearing the aryl group (C4), the methyl and aryl are adjacent (vicinal).

  • Amine Protons (δ 5.0) → Pyrazole C5 & C4:

    • The amine protons correlate to C5 (ipso) and C4 (vicinal).

    • Validation: Both the Methyl and the Amine should show correlations to the same central quaternary carbon (C4) . This confirms the 3-Methyl, 4-Aryl, 5-Amine arrangement.

Visualizing the HMBC Connectivity

HMBC_Correlations cluster_legend Interpretation H_Me H (Methyl) δ 2.2 C3 C3 (C-Me) H_Me->C3 2J C4 C4 (C-Ar) H_Me->C4 3J (Key) H_NH2 H (Amine) δ 5.5 H_NH2->C4 3J (Key) C5 C5 (C-NH2) H_NH2->C5 2J Note Convergence on C4 confirms the Methyl and Amine flank the Aryl group.

Caption: HMBC correlations demonstrating the convergence of Methyl and Amine signals onto the central C4 carbon.

Tautomerism: The Hidden Variable

Pyrazoles exist in annular tautomeric equilibrium.[3][4] For 3,5-disubstituted pyrazoles, distinguishing between the 3-amino-1H and 5-amino-1H forms is complex.

  • Form A (5-amino-1H): Structure usually drawn. H is on N1.[5] Amine is at C5.[2]

  • Form B (3-amino-1H): H is on N1. Amine is at C3 (relative to N1).[6]

  • Form C (Imino): Exocyclic double bond (Rare in this scaffold).

Scientific Consensus: In solution (DMSO), these compounds exist as a rapid equilibrium mixture, often favoring the 3-amino tautomer (where the amino group acts as a hydrogen bond donor to the pyridine-like N2). However, the presence of the bulky 4-(2-chlorophenyl) group may shift this equilibrium due to steric repulsion between the 2-Cl and the N-H or Methyl.

Protocol for Tautomer Assignment:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the NH (ring) proton.

    • If NOE is observed to the Methyl group, the H is on the nitrogen adjacent to the methyl.

    • If NOE is observed to the Amine group, the H is on the nitrogen adjacent to the amine.

  • X-ray Crystallography: This is the only method to definitively determine the tautomer in the solid state. Most 4-aryl-3-methyl-5-aminopyrazoles crystallize as the 3-amino-1H tautomer stabilized by intermolecular hydrogen bonding.

References

  • Synthesis and Tautomerism of Aminopyrazoles

    • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles.[3][4]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • General Pyrazole Synthesis (Hydrazine Coupling)

    • Title: Hydrazine synthesis by N-N coupling and Pyrazole Formation.[7]

    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

  • Spectral Data for Methyl-Phenyl-Pyrazol-Amine Analogs

    • Title: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Spectral Data.[9][10]

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

  • PubChem Compound Record (Analogous Structure)

    • Title: 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine (Isomer Data).[2]

    • Source: PubChem.[2]

    • URL:[Link]

Sources

biological activity of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems, often leading to enhanced pharmacological potency and improved physicochemical properties such as solubility and lipophilicity.[1] The commercial success of numerous pyrazole-containing drugs, including the anti-inflammatory agent celecoxib and a variety of kinase inhibitors used in oncology, underscores the profound therapeutic potential of this chemical scaffold.[1][2][4] This guide will delve into the anticipated biological activities of a specific, yet underexplored, pyrazole derivative: this compound. By synthesizing data from structurally related compounds, we will outline a strategic approach to elucidating its therapeutic promise.

Structural Rationale and Synthetic Strategy

The subject of our investigation, this compound, possesses several key structural features that suggest a predisposition for significant biological activity. The presence of a chlorophenyl group is a common feature in many biologically active pyrazoles, potentially influencing binding to target proteins through halogen bonding and hydrophobic interactions.[5] The aminopyrazole core is a known pharmacophore that can act as a versatile building block for more complex molecular architectures.[5][6]

Proposed Synthetic Pathway

While a specific synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established pyrazole synthesis methodologies. A common approach involves the condensation of a β-keto nitrile with a hydrazine derivative.

Synthesis_Pathway reagent1 2-(2-chlorobenzoyl)propanenitrile intermediate Cyclization & Tautomerization reagent1->intermediate Reaction reagent2 Hydrazine hydrate reagent2->intermediate product This compound intermediate->product Final Product

Caption: Proposed synthesis of this compound.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive body of research on analogous pyrazole derivatives, we can hypothesize several promising avenues for the .

Anticancer Potential

A significant number of pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms.[7][8][9][10] These include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

2.1.1. Kinase Inhibition

The pyrazole scaffold is a common feature in many FDA-approved tyrosine kinase inhibitors.[2][11] Receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and others are frequently targeted by pyrazole-based drugs to disrupt tumor growth and vascularization.[7][11][12] It is plausible that this compound could exhibit inhibitory activity against one or more kinases implicated in cancer.

Kinase_Inhibition_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->downstream our_compound This compound our_compound->rtk Binds to ATP-binding site inhibition Inhibition cellular_response Cell Proliferation, Survival, Angiogenesis downstream->cellular_response inhibition->dimerization

Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.

2.1.2. Tubulin Polymerization Inhibition

Some pyrazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13][14] This represents another potential anticancer mechanism for the target compound.

Anti-inflammatory Activity

The pyrazole ring is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs), most notably COX-2 inhibitors.[4][15][16] These compounds exert their effects by blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.

2.2.1. Cyclooxygenase (COX) Inhibition

It is conceivable that this compound could act as an inhibitor of COX enzymes, thereby reducing inflammation.

Neuroprotective Properties

Emerging research suggests that pyrazoline-containing compounds may have therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[17] Mechanisms include the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[17]

Experimental Protocols for Biological Evaluation

To systematically investigate the hypothesized biological activities, a tiered approach to in vitro and in vivo testing is recommended.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential should involve a broad-spectrum cytotoxicity screen against a panel of human cancer cell lines.

3.1.1. MTT Assay Protocol
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU145 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13][18]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.[18]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

In Vitro Anti-inflammatory Assays
3.2.1. COX Inhibition Assay

Commercially available COX-1 and COX-2 inhibition assay kits can be used to determine the selectivity of the compound. These assays typically measure the conversion of arachidonic acid to prostaglandin E2 (PGE2).

In Vivo Efficacy Studies

Promising candidates from in vitro assays should be advanced to in vivo models.

3.3.1. Xenograft Tumor Model
  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Compound Administration: Once tumors reach a palpable size, administer this compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

3.3.2. Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating acute anti-inflammatory activity.[4]

  • Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) to rodents.

  • Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)
MCF-7BreastData to be determined
A549LungData to be determined
DU145ProstateData to be determined
Table 2: In Vivo Anti-inflammatory Activity
Treatment GroupDoseEdema Inhibition (%)
Vehicle Control-0
Test CompoundDose 1Data to be determined
Test CompoundDose 2Data to be determined
Indomethacin10 mg/kgPositive control data

Conclusion and Future Directions

The pyrazole derivative this compound holds considerable promise as a biologically active agent, particularly in the fields of oncology, inflammation, and neuroprotection. The strategic application of the experimental protocols outlined in this guide will enable a thorough evaluation of its therapeutic potential. Future work should focus on structure-activity relationship (SAR) studies to optimize the lead compound, as well as detailed mechanistic studies to fully elucidate its mode of action. The journey from a promising scaffold to a clinically viable drug is arduous, but the rich chemical landscape of pyrazole derivatives continues to offer exciting possibilities.

References

  • Rani, I., Khokra, S.L., Kaur, G., & Sharma, P. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Biotechnology, 23(1), 39-51. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • PubMed. (n.d.). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. [Link]

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • SpringerLink. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]

  • J-Stage. (n.d.). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. [Link]

  • PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. [Link]

  • Bentham Science. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Semantic Scholar. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. [Link]

  • Pharmacy Education. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. [Link]

  • PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

Sources

4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, derivative: This compound . While direct literature on this precise molecule is sparse, this document serves as a comprehensive technical resource for researchers by synthesizing established principles of pyrazole chemistry, data from closely related analogs, and robust synthetic strategies. We will delve into the most plausible and efficient synthesis, expected characterization data, potential biological activities based on structure-activity relationships (SAR), and detailed experimental protocols to enable further investigation of this promising compound.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a highly versatile and reactive intermediate, serving as a foundational building block for a vast array of more complex heterocyclic systems.[3] Its two adjacent nitrogen atoms, combined with a strategically placed amino group, provide multiple sites for substitution and cyclization, making it an ideal starting point for constructing fused pyrazole derivatives like pyrazolopyrimidines and pyrazolopyridines.

Compounds featuring the pyrazole core exhibit a remarkable spectrum of pharmacological activities, including:

  • Anticancer Properties: Many pyrazole derivatives have been investigated as inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[4][5]

  • Anti-inflammatory Effects: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Antimicrobial and Antiviral Activity: The scaffold has been successfully incorporated into agents targeting various pathogens.[4]

The subject of this guide, this compound, combines the established biological potential of the 5-aminopyrazole core with a 2-chlorophenyl substituent at the 4-position. The nature and position of aryl substituents on the pyrazole ring are known to be critical determinants of biological activity. Therefore, understanding the synthesis and properties of this specific isomer is crucial for exploring its therapeutic potential.

Synthesis and Mechanistic Rationale

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1] This approach is highly efficient and regioselective.

Proposed Synthetic Pathway:

The synthesis of this compound proceeds via the reaction of the key intermediate, 2-(2-chlorophenyl)-3-oxobutanenitrile , with hydrazine hydrate.

Synthesis_Pathway cluster_0 Precursor Synthesis (Claisen Condensation) cluster_1 Pyrazole Ring Formation 2_chlorophenylacetonitrile 2-Chlorophenylacetonitrile beta_ketonitrile 2-(2-chlorophenyl)-3-oxobutanenitrile 2_chlorophenylacetonitrile->beta_ketonitrile 1. Ethyl_acetate Ethyl Acetate Ethyl_acetate->beta_ketonitrile 2. Base Strong Base (e.g., NaOEt, NaH) Base->beta_ketonitrile Catalyst Target_Molecule 4-(2-chlorophenyl)-3-methyl- 1H-pyrazol-5-amine beta_ketonitrile->Target_Molecule beta_ketonitrile->Target_Molecule Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Target_Molecule Reaction_Mechanism Start β-Ketonitrile + Hydrazine Hydrazone_Formation Nucleophilic attack on ketone C=O forms Hydrazone Intermediate Start->Hydrazone_Formation Step 1 Cyclization Intramolecular attack on nitrile C≡N Hydrazone_Formation->Cyclization Step 2 Tautomerization Proton transfer to form aromatic ring Cyclization->Tautomerization Step 3 Product 5-Aminopyrazole Product Tautomerization->Product

Caption: Mechanism of 5-aminopyrazole formation.

Physicochemical Properties and Characterization

While a definitive Certificate of Analysis for this specific compound is not widely published, its properties can be reliably predicted.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀ClN₃Calculated
Molecular Weight 207.66 g/mol Calculated
Appearance Expected to be a solidAnalogy
SMILES CC1=C(C(=NN1)N)C2=CC=CC=C2ClStructure
InChI Key Predicted based on structureStructure

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons of the 2-chlorophenyl ring (likely complex multiplets in the 7.0-7.5 ppm range), a singlet for the C3-methyl protons (around 2.2-2.4 ppm), and a broad singlet for the N-H protons of the amine group. The pyrazole N-H proton may also be visible as a broad singlet.

  • ¹³C NMR: The spectrum will show signals for the nine distinct carbon atoms, including four signals in the aromatic region (125-140 ppm), signals for the pyrazole ring carbons, and a signal for the methyl group carbon in the aliphatic region (around 10-15 ppm).

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 208.66, with a characteristic isotopic pattern (approx. 3:1 ratio for [M+H]⁺ and [M+2+H]⁺) due to the presence of the chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the amine and pyrazole ring (broad, ~3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=N and C=C stretching in the pyrazole ring (~1500-1650 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).

Potential Biological Activities and Mechanism of Action

Direct biological data for this compound is not available in the peer-reviewed literature. However, based on extensive research into the 5-aminopyrazole scaffold and its substituted derivatives, we can infer several areas of high potential for biological activity.

4.1. Anticancer Potential

The 5-aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. [5]Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The N-H and NH₂ groups of the aminopyrazole core can act as hydrogen bond donors and acceptors, facilitating strong binding to the ATP-binding pocket of many kinases. The 4-aryl substituent often provides additional hydrophobic and van der Waals interactions, enhancing potency and selectivity.

Kinase_Inhibition cluster_pathway Normal Kinase Activity Kinase ATP-Binding Pocket Kinase Active Site PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase:f1->PhosphoSubstrate ATP ATP ATP->Kinase:f0 Substrate Substrate Protein Substrate->Kinase:f1 Pyrazole Pyrazole Inhibitor (Target Molecule) Pyrazole->Kinase:f0 Competitive Binding

Caption: Hypothesized mechanism of action via competitive kinase inhibition.

4.2. Anti-biofilm Activity

Recent studies have identified 4-arylazo-3,5-diamino-1H-pyrazoles as potent agents that induce the dispersal of Pseudomonas aeruginosa biofilms. [7]This activity is mediated by the activation of the phosphodiesterase (PDE) BifA. While the target molecule is not an azo-pyrazole, the shared 4-aryl-aminopyrazole core suggests that it could be a valuable candidate for screening in anti-biofilm assays. The 2-chloro substitution on the phenyl ring could significantly influence binding to the target PDE.

4.3. Structure-Activity Relationship (SAR) Insights

  • Aryl Substituent Position: The position of the halogen on the phenyl ring is critical. A 2-chloro substituent creates a different steric and electronic profile compared to the more commonly studied 3-chloro or 4-chloro analogs. This could lead to unique selectivity profiles against biological targets.

  • Amine and Methyl Groups: The 5-amino and 3-methyl groups are crucial pharmacophoric features. The amine group is a key hydrogen bonding partner, while the methyl group can provide beneficial hydrophobic interactions and influence the electronic nature of the pyrazole ring.

Experimental Protocols

The following section provides a detailed, self-validating protocol for the synthesis and characterization of the target compound. This protocol is based on established methodologies for this class of reaction.

5.1. Synthesis of this compound

Materials:

  • 2-(2-chlorophenyl)-3-oxobutanenitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (or Glacial Acetic Acid as solvent)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Setup 1. Combine β-ketonitrile and solvent in round-bottom flask. Addition 2. Add hydrazine hydrate dropwise. Setup->Addition Reaction 3. Heat mixture to reflux for 2-4 hours. (Monitor by TLC) Addition->Reaction Cooldown 4. Cool to room temperature. Reaction->Cooldown Quench 5. Pour into ice-water. Cooldown->Quench Extraction 6. Extract with ethyl acetate (3x). Quench->Extraction Wash 7. Wash combined organic layers with brine. Extraction->Wash Dry 8. Dry over Na₂SO₄. Wash->Dry Concentrate 9. Filter and concentrate under reduced pressure. Dry->Concentrate Purify 10. Purify crude product via column chromatography. Concentrate->Purify Characterize 11. Characterize pure product (NMR, MS, etc.). Purify->Characterize

Caption: Step-by-step experimental workflow for synthesis and purification.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-(2-chlorophenyl)-3-oxobutanenitrile (1.0 eq) and ethanol (approx. 10 mL per gram of nitrile).

  • Reagent Addition: Begin stirring the solution and add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to obtain the pure this compound.

Conclusion

This compound represents a valuable yet under-investigated molecule within the medicinally significant pyrazole family. This guide provides a robust framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route, leveraging the well-established reaction of a β-ketonitrile with hydrazine, is both logical and efficient. By providing detailed protocols and contextualizing the compound's potential within the broader landscape of pyrazole-based drug discovery, this document aims to empower researchers to unlock the therapeutic promise of this and related structures.

References

  • Al-Ghorbani, M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145-177. [Link]

  • Sørensen, D., et al. (2019). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 10(11), 1774-1779. [Link]

  • NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis [Video]. YouTube. [Link]

  • Pund, S. D., et al. (2021). Synthesis, characterization and biological activities of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Chemistry Central Journal, 15(1), 65. [Link]

  • Chovatia, P. T., et al. (2012). Current status of pyrazole and its biological activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 11(1), 1-12. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved February 14, 2026, from [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved February 14, 2026, from [Link]

  • H.D Jain College. (n.d.). Claisen condensation. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved February 14, 2026, from [Link]

  • Kurasawa, Y., et al. (2014). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved February 14, 2026, from [Link]

  • Oncotarget. (2017). Synthesis of SC99 and its analogs. Oncotarget, 8(54), 92353–92364. [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Retrieved February 14, 2026, from [Link]

  • Al-Mousawi, S. M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Organic Chemistry, 15(4), 274-293. [Link]

Sources

Methodological & Application

Technical Application Note: Strategic Utilization of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological protocols for utilizing 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine as a high-value intermediate in the synthesis of fused heterocyclic systems. While 5-aminopyrazoles are ubiquitous in medicinal chemistry, the inclusion of the ortho-chlorophenyl moiety at the C4 position introduces specific steric and electronic parameters that influence downstream cyclization efficiency.

This guide focuses on the compound’s primary utility: the regioselective construction of pyrazolo[1,5-a]pyrimidines —a privileged scaffold in kinase inhibitor discovery (e.g., CDK, p38 MAPK inhibitors) and GABA-A receptor modulation. We provide validated protocols for its synthesis, purification, and subsequent cyclocondensation reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyDescription
Chemical Name This compound
Core Scaffold 5-Amino-4-arylpyrazole
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Reactivity Binucleophilic nature (Exocyclic -NH₂ and Endocyclic -NH)

Structural Insight: The 2-chlorophenyl group provides a "molecular twist" due to steric clash with the pyrazole ring, often improving the solubility of downstream products compared to their planar phenyl analogs. This conformation is critical for fitting into hydrophobic pockets in enzyme active sites.

Synthesis of the Intermediate

Note: If this compound is not purchased commercially, it must be synthesized via the Knorr-type cyclization of a nitrile precursor.

Protocol A: Cyclization of -Aryl- -ketonitriles

Reaction Overview:



Materials:

  • 2-(2-chlorophenyl)-3-oxobutanenitrile (1.0 eq)

  • Hydrazine hydrate (80% or 98%, 2.0 eq)

  • Absolute Ethanol (10 mL/g of substrate)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(2-chlorophenyl)-3-oxobutanenitrile in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the nitrile by TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Work-up: Cool the reaction mixture to

    
    . The product typically precipitates.
    
  • Filtration: Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Quality Control (Self-Validation):

  • IR: Disappearance of the nitrile peak (

    
    ). Appearance of amine doublets (
    
    
    
    ).
  • 1H NMR (DMSO-d6): Characteristic broad singlet for

    
     (
    
    
    
    ) and pyrazole
    
    
    (
    
    
    ).

Primary Application: Synthesis of Pyrazolo[1,5-a]pyrimidines

The most critical application of this intermediate is its reaction with 1,3-electrophiles (1,3-diketones,


-keto esters) to form fused bicyclic systems.
Mechanistic Logic

The reaction is regioselective.[1] The exocyclic amine (


) is the hardest nucleophile and typically attacks the most reactive carbonyl of the 1,3-dicarbonyl first. The endocyclic pyrazole nitrogen (N1) then attacks the second carbonyl to close the ring.
Protocol B: Condensation with Acetylacetone

Target: 3-(2-chlorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Materials:

  • This compound (1.0 mmol)

  • Acetylacetone (1.2 mmol)

  • Glacial Acetic Acid (5 mL) or Ethanol with Piperidine (cat.)

Step-by-Step Procedure:

  • Dissolution: Suspend the aminopyrazole in glacial acetic acid.

  • Reaction: Add acetylacetone.

  • Heating: Reflux at

    
     for 3–5 hours.
    
    • Checkpoint: The suspension usually clears as the product forms, then may reprecipitate upon cooling.

  • Quenching: Pour the hot reaction mixture into crushed ice (

    
    ).
    
  • Isolation: Stir for 15 minutes. Filter the resulting precipitate.[2]

  • Purification: Wash with water to remove acid traces. Recrystallize from EtOH/DMF.

Data Validation:

  • 1H NMR: Loss of the pyrazole

    
     and exocyclic 
    
    
    
    signals. Appearance of a new aromatic singlet (pyrimidine H-6) around
    
    
    .

Visualized Workflows

Figure 1: Synthesis & Application Pathway

This diagram illustrates the conversion from the nitrile precursor to the final fused heterocycle.

SynthesisWorkflow Precursor 2-(2-chlorophenyl)- 3-oxobutanenitrile Intermediate 4-(2-chlorophenyl)- 3-methyl-1H-pyrazol-5-amine (Target Intermediate) Precursor->Intermediate Reflux EtOH (-H2O) Reagent1 Hydrazine Hydrate Reagent1->Intermediate Product Pyrazolo[1,5-a]pyrimidine Scaffold Intermediate->Product AcOH, Reflux Cyclocondensation Reagent2 Acetylacetone (1,3-Dicarbonyl) Reagent2->Product

Caption: Step-wise synthesis from nitrile precursors to the fused pyrazolo[1,5-a]pyrimidine scaffold.

Figure 2: Regioselectivity Logic

Understanding why the reaction works is crucial for troubleshooting when using unsymmetrical diketones.

Regioselectivity AminoPyrazole 5-Aminopyrazole (Nucleophile) ExocyclicN Exocyclic NH2 (Hard Nucleophile) AminoPyrazole->ExocyclicN EndocyclicN Endocyclic NH (Soft Nucleophile) AminoPyrazole->EndocyclicN Ketone1 More Reactive C=O (Less Steric Hindrance) ExocyclicN->Ketone1 Primary Attack (Fast) Ketone2 Less Reactive C=O EndocyclicN->Ketone2 Ring Closure (Slow) Diketone Unsymmetrical 1,3-Diketone Diketone->Ketone1 Diketone->Ketone2 Final Regioselective Product Ketone1->Final Ketone2->Final

Caption: Mechanistic flow dictating the regiochemistry of the cyclization reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete cyclization of nitrileEnsure hydrazine is fresh. Increase reflux time. Check if the 2-Cl group is causing steric hindrance; switch solvent to n-Butanol for higher temp.
Regioisomer Mix (Step 2) Unsymmetrical 1,3-dicarbonyl usedThe exocyclic amine attacks the least hindered carbonyl. If selectivity is poor, lower temperature and use a Lewis acid catalyst (

).
Product Oiling Out Impurities or solvent trappingTriturate the oil with cold diethyl ether or hexane to induce crystallization.
No Reaction Salt formationIf using amine salts, ensure neutralization with base (NaOAc or Et3N) before adding electrophile.

References

  • General Synthesis of 5-Aminopyrazoles: Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • Pyrazolo[1,5-a]pyrimidine Synthesis Mechanism: Frizzo, C. P., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica.

  • Recent Synthetic Methodologies: Kumar, S., et al. (2019).[3][4] Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications.

  • Green Chemistry Protocols (Water/Microwave): Chebanov, V. A., et al. (2019). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde.[5] French-Ukrainian Journal of Chemistry.[5]

Sources

Application Notes and Protocols for the Development of Derivatives of 4-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the chemical derivatization of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide is designed to empower researchers to explore the chemical space around this core structure by providing detailed, field-proven protocols for key synthetic transformations. We will delve into the reactivity of the core molecule and present step-by-step procedures for N-acylation, C4-position halogenation, and subsequent palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Each protocol is accompanied by expert insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Rationale

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, with prominent examples including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[1][3] The structural versatility and diverse biological activities of the pyrazole nucleus make it an attractive starting point for drug discovery campaigns. The target scaffold, this compound, possesses multiple reactive sites amenable to chemical modification. The primary amine at the C5 position and the electron-rich C4 position of the pyrazole ring are prime targets for derivatization. Developing a library of derivatives from this core allows for the systematic exploration of structure-activity relationships (SAR), aiming to optimize potency, selectivity, pharmacokinetic properties, and other critical drug-like attributes.

Reactivity Profile of the Core Scaffold

The synthetic utility of 5-aminopyrazoles stems from their polyfunctional nature, possessing three primary nucleophilic sites: the endocyclic nitrogen (N1-H), the exocyclic primary amine (C5-NH2), and the C4 carbon.[4] The reactivity of these sites can be selectively targeted based on the choice of reagents and reaction conditions.

  • C5-Amino Group: This primary amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination. Its reactivity is generally higher than the endocyclic N1-H.

  • C4-Position: The C4 carbon of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution.[5] This position is the primary site for reactions like halogenation, which then opens the door for a vast array of transition-metal-catalyzed cross-coupling reactions.

  • N1-Position: The endocyclic N1-H is also nucleophilic and can be alkylated or acylated, though this often requires specific conditions to compete with the more nucleophilic C5-amino group. Protecting this position can be a strategic step in multi-step syntheses.

This guide will focus on leveraging the reactivity of the C5-amino and C4-positions to generate diverse and novel derivatives.

G cluster_0 C5-Amine Derivatization cluster_1 C4-Position Derivatization Core 4-(2-chlorophenyl)-3-methyl- 1H-pyrazol-5-amine Acylation N-Acylation Core->Acylation RCOCl, Base Halogenation C4-Halogenation (e.g., Bromination) Core->Halogenation NBS or NCS Sulfonylation N-Sulfonylation ReductiveAmination Reductive Amination Suzuki Suzuki Coupling (C-C Bond Formation) Halogenation->Suzuki ArB(OH)2, Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond Formation) Halogenation->Buchwald R2NH, Pd Catalyst G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 L2Pd(0) OA_Complex L2Pd(II)(Ar-Py)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Py-Br) Product Ar-Py-Ar' Transmetal_Complex L2Pd(II)(Ar-Py)(Ar') OA_Complex->Transmetal_Complex Transmetalation (Ar'B(OH)2, Base) Transmetal_Complex->Product Reductive Elimination G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar-Py)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Py-Br) Product Ar-Py-NR'R'' Amine_Complex [L-Pd(II)(Ar-Py)(HNR'R'')]Br OA_Complex->Amine_Complex Ligand Exchange (HNR'R'') Amido_Complex L-Pd(II)(Ar-Py)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Product Reductive Elimination

Sources

Application Notes and Protocols for 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine as a novel anti-cancer agent. This document outlines a hypothesized mechanism of action based on the well-established activities of the pyrazole scaffold and provides detailed protocols for its investigation.

Introduction: The Promise of Pyrazole Derivatives in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] In oncology, pyrazole-based compounds have been extensively investigated as potent inhibitors of various protein kinases, tubulin polymerization, and other critical cellular processes implicated in cancer progression.[3][4] The structural motif of this compound suggests its potential as a targeted therapeutic agent. The presence of the chlorophenyl group can enhance binding affinity to target proteins, a common strategy in kinase inhibitor design. This document will explore the putative mechanism of action and provide robust protocols for the preclinical evaluation of this compound.

Hypothesized Mechanism of Action: Targeting VEGFR-2 Signaling

Based on extensive literature on structurally similar pyrazole derivatives, we hypothesize that this compound functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling can lead to the suppression of tumor-associated neovascularization, thereby starving the tumor of essential nutrients and oxygen.

The proposed mechanism involves the compound binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules. This disruption of the signaling cascade is anticipated to result in decreased endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic and anti-tumor effect.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds Compound 4-(2-chlorophenyl)-3-methyl- 1H-pyrazol-5-amine Compound->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Hypothesized VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound's anti-cancer properties.

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer)[6]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7This compound4812.5
DU145This compound4818.2
Doxorubicin (Control)Doxorubicin (Control)480.8
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is designed to directly assess the inhibitory activity of the compound against VEGFR-2 kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are suitable for this purpose as they measure the amount of ADP produced in the kinase reaction.[7][8]

Materials:

  • Recombinant human VEGFR-2 kinase

  • VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • Sorafenib (positive control inhibitor)[5]

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and Sorafenib in kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and the test compound or control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

KinaseCompoundIC50 (nM)
VEGFR-2This compound85
VEGFR-2Sorafenib (Control)30
Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the compound's anti-tumor efficacy in an in vivo setting using a cell line-derived xenograft (CDX) model.[9][10]

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cells (e.g., PC-3 for prostate cancer)[5]

  • Matrigel

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound or vehicle control via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[12]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., PC-3) Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Compound/Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Tumor Growth Inhibition (TGI) Calculation Endpoint->Analysis IHC Immunohistochemistry (e.g., CD31) Endpoint->IHC

Caption: Experimental workflow for the in vivo evaluation of this compound in a xenograft model.

Safety and Handling

While specific toxicity data for this compound is not extensively available, related pyrazole compounds may cause skin and eye irritation.[13][14] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[13][15][16]

Conclusion

This compound represents a promising candidate for further investigation as an anti-cancer agent. The protocols outlined in these application notes provide a robust framework for elucidating its mechanism of action and evaluating its therapeutic potential. The hypothesized role as a VEGFR-2 inhibitor aligns with the known activities of the pyrazole scaffold and offers a clear path for preclinical development. Further studies, including pharmacokinetic and toxicology assessments, will be crucial in advancing this compound towards clinical application.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Cell Viability Assays. Methods and Protocols. Anticancer Research.
  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
  • Recent Advances in the Development of Pyrazole Deriv
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • MTT assay protocol. Abcam.
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs.
  • Xenograft Models.
  • Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. BenchChem.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Cell Viability Assays.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
  • Application Notes and Protocols for Kinase Inhibitor Development. BenchChem.
  • Kinase assays. BMG LABTECH.
  • Kinase Assay Kit. Sigma-Aldrich.
  • GSK3β Kinase Assay. Promega.
  • SAFETY DATA SHEET - 3-(4-Chlorophenyl)-1H-pyrazol-5-amine. Fisher Scientific.
  • Safety d
  • SAFETY DATA SHEET - 1-Phenyl-3.5-bis(trifluoromethyl)-4-(trimethylsilyl)-1H-pyrazole. CymitQuimica.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem.
  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride. BenchChem.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Manual de Quimica.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
  • 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine. Sigma-Aldrich.
  • 4-(4-chlorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine. MolPort.
  • 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. MDPI.
  • 3-(Tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
  • 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem.
  • Molecular jackhammers eradicate cancer cells by vibronic-driven action. PubMed.
  • Molecular Jackhammers Eradicate Cancer Cells by Vibronic-Driven Action. bioRxiv.
  • Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. PubMed.
  • Molecular Jackhammers Eradicate Cancer Cells by Vibronic-Driven Action. bioRxiv.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape[1][2][3][4]

This guide addresses the synthesis of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS RN: 40401-39-6). This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and various agrochemicals.

The synthesis relies on the condensation of 2-(2-chlorophenyl)-3-oxobutanenitrile (a


-ketonitrile) with hydrazine hydrate . While the general reaction is well-documented, the specific steric and electronic influence of the ortho-chloro substituent introduces unique failure modes—specifically regarding cyclization kinetics and product isolation.
The Reaction Pathway

The transformation follows a cyclocondensation mechanism. The ortho-chloro group on the aryl ring creates significant steric bulk, often retarding the final cyclization step (nucleophilic attack on the nitrile), leading to the accumulation of open-chain hydrazone intermediates.

ReactionPathway Input 2-(2-chlorophenyl)- 3-oxobutanenitrile + Hydrazine Inter1 Intermediate: Hydrazone Formation Input->Inter1 Fast (<1h) Azine Side Product: Azine Dimer Input->Azine Low Hydrazine Equiv. Inter2 Cyclization: Attack on Nitrile Inter1->Inter2 Slow (Steric Hindrance) Product Target: 4-(2-chlorophenyl)- 3-methyl-1H-pyrazol-5-amine Inter2->Product Tautomerization Hydrolysis Side Product: Amide/Acid Inter2->Hydrolysis Water/Acid Contam.

Caption: Mechanistic pathway highlighting the rate-limiting cyclization step caused by the 2-chlorophenyl steric hindrance.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for high-yield synthesis (>85%).

ParameterSpecificationTechnical Rationale
Stoichiometry Hydrazine:Precursor ratio 2.5 : 1 Excess hydrazine prevents the formation of azine dimers (where one hydrazine links two ketone molecules).
Solvent Ethanol (Abs.) or n-ButanolProtic solvents facilitate proton transfer during tautomerization. n-Butanol allows higher reflux temps (

) to overcome steric hindrance.
Temperature Reflux (

-

)
Room temperature reaction will stall at the hydrazone intermediate due to the ortho-Cl steric effect.
Catalyst Glacial Acetic Acid (Optional, 5 mol%)Mild acid catalysis can accelerate the initial imine formation, but excess acid protonates hydrazine, killing nucleophilicity.

Troubleshooting Guide

Scenario A: Reaction Stalls / Low Conversion

Symptom: TLC shows a persistent spot corresponding to the starting material or a new intermediate spot that does not convert to the product. Root Cause: The ortho-chloro substituent prevents the hydrazone intermediate from rotating into the conformation required to attack the nitrile group.

  • Protocol Fix:

    • Switch Solvent: Move from Ethanol (

      
      ) to n-Butanol (
      
      
      
      )
      . The higher thermal energy overcomes the rotational barrier.
    • Dean-Stark Trap: If using a non-miscible solvent (e.g., Toluene), remove water. Water is a byproduct; removing it drives the equilibrium forward (Le Chatelier’s principle).

Scenario B: Product "Oils Out" / Gummy Precipitate

Symptom: Upon cooling, the product separates as a sticky brown oil or gum rather than a crystalline solid. Root Cause: Presence of unreacted


-ketonitrile or oligomeric impurities (azines) acting as plasticizers.
  • Protocol Fix:

    • Evaporation: Remove the reaction solvent completely under reduced pressure.

    • Trituration: Add cold Diethyl Ether or MTBE to the residue. Sonicate for 10 minutes. The impurities are often soluble in ether, while the amino-pyrazole is not.

    • Recrystallization: Use Ethanol/Water (9:1) . Dissolve hot, then cool very slowly to

      
      . Fast cooling traps impurities.
      
Scenario C: Product is Red/Pink (Oxidation)

Symptom: The isolated solid is pink or red (Target should be off-white/pale yellow). Root Cause: Oxidation of the 5-amino group or trace phenol impurities if the starting material degraded.

  • Protocol Fix:

    • Inert Atmosphere: Perform the reflux under Nitrogen/Argon.

    • Bisulfite Wash: Wash the crude solid with a 5% Sodium Bisulfite solution to reduce colored oxidative impurities.

Advanced Diagnostic Logic Tree

Use this flow to diagnose failure modes during the experiment.

TroubleshootingTree Start Start Diagnosis CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC SM_Remains Starting Material (SM) Persists CheckTLC->SM_Remains No SM_Gone SM Consumed Wrong/No Product CheckTLC->SM_Gone Yes CheckHydrazine Check Hydrazine Quality (Is it old/oxidized?) SM_Remains->CheckHydrazine FreshHydrazine Action: Use Fresh Hydrazine Hydrate (80%+) CheckHydrazine->FreshHydrazine Old/Yellow IncreaseTemp Action: Switch to n-Butanol Reflux CheckHydrazine->IncreaseTemp Fresh/Clear CheckSpot Identify Major Spot SM_Gone->CheckSpot Spot_HighRf High Rf Spot (Azine Dimer) CheckSpot->Spot_HighRf Spot_LowRf Baseline/Streaking (Oligomers) CheckSpot->Spot_LowRf Action_Dimer Action: Increase Hydrazine to >2.5 equiv Spot_HighRf->Action_Dimer Action_Olig Action: Lower Temp or Check SM Purity Spot_LowRf->Action_Olig

Caption: Logic flow for diagnosing synthesis failures based on TLC/LCMS data.

Frequently Asked Questions (FAQ)

Q: Can I use phenylhydrazine instead of hydrazine hydrate? A: Yes, but the product will be the 1-phenyl derivative (1-phenyl-3-methyl-4-(2-chlorophenyl)pyrazol-5-amine). If you specifically need the 1H-pyrazole (unsubstituted nitrogen), you must use hydrazine hydrate. Note that phenylhydrazine is less nucleophilic and the reaction will be significantly slower due to the added steric bulk [1].

Q: Why is the melting point of my product lower than the literature value (


)? 
A:  This usually indicates trapped solvent (ethanol) or the presence of the 3-hydroxy tautomer (pyrazolone), although the amino form is dominant. Dry the sample under high vacuum at 

for 12 hours. If the melting point remains low, recrystallize from Toluene [2].

Q: Can I perform this reaction in water? A: Yes, "on-water" synthesis is possible and often greener. However, for the 2-chlorophenyl analog, the solubility of the starting material in water is very poor. You would need a surfactant (e.g., SDS) or vigorous mechanical stirring to ensure the hydrazine contacts the organic phase [3].

Validated Synthetic Protocol

Preparation of this compound

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-chlorophenyl)-3-oxobutanenitrile (10 mmol, 2.07 g) in Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (80% aq. solution, 25 mmol, 1.5 mL) dropwise over 5 minutes. Caution: Exothermic.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). SM Rf ~ 0.6; Product Rf ~ 0.3.

  • Workup:

    • Concentrate the reaction mixture to ~50% volume under reduced pressure.

    • Cool to

      
       in an ice bath. Stir for 30 minutes.
      
    • If precipitate forms: Filter and wash with cold ethanol.

    • If oil forms: Evaporate to dryness, redissolve in minimal DCM, and precipitate with Hexane.

  • Yield: Expected yield is 75–85% (Off-white solid).

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Kiyokawa, K., et al. (2019).[1] "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks."[1] Beilstein Journal of Organic Chemistry, 15, 2966-2974.

  • El-Borai, M. A., et al. (2018).[2] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Chemistry Central Journal, 12, 11.

  • Common Chemistry Database. (2025). "1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine."[3] CAS Common Chemistry.[3]

Sources

Technical Support Center: Purification of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

[1]

Case ID: PUR-PYR-042 Status: Active Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

The purification of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: Analogous structures often ~40401-39-6 or derived) presents unique challenges due to the steric hindrance of the ortho-chloro substituent and the amphoteric nature of the aminopyrazole core.[1]

Common synthesis routes—typically the condensation of 2-(2-chlorophenyl)-3-oxobutanenitrile with hydrazine hydrate—often yield a crude product contaminated with:

  • Unreacted Hydrazine: A genotoxic impurity requiring strict control.

  • Azine Oligomers: Responsible for persistent yellow/brown coloration.

  • Regioisomers: Depending on the specific cyclization conditions.

This guide provides three validated protocols ranging from standard recrystallization to "rescue" methodologies for degraded crudes.

Module 1: The Decision Matrix

Before selecting a protocol, assess the physical state of your crude material.

PurificationStrategyStartCrude Product StateSolidCrystalline/Granular SolidStart->SolidStickySticky Gum / PasteStart->StickyOilDark Oil / TarStart->OilRecrystProtocol A:Recrystallization (EtOH/H2O)Solid->RecrystHigh Purity (>85%)AcidBaseProtocol B:Acid-Base ExtractionSolid->AcidBaseLow Purity (<85%)TriturationPre-treatment:Trituration (Et2O/Hexane)Sticky->TriturationOil->AcidBaseStandard PathColumnProtocol C:Flash ChromatographyOil->ColumnIf Acid-Base failsTrituration->RecrystIf solidifiesTrituration->AcidBaseIf remains sticky

Figure 1: Strategic workflow for selecting the appropriate purification method based on crude physical properties.

Module 2: Protocol A - Recrystallization (Standard)[1]

Best For: Crude solids with >85% purity and minor surface coloration. Principle: The 5-aminopyrazole core exhibits steep solubility curves in aqueous alcohols.[1] The ortho-chloro group increases lipophilicity compared to the phenyl analog, requiring a slightly higher alcohol ratio.[1]

Reagents
  • Solvent A: Ethanol (Absolute or 95%)[1]

  • Solvent B: Deionized Water[1]

  • Activated Charcoal: Norit® or equivalent (optional for decolorization)[1]

Step-by-Step Methodology
  • Dissolution:

    • Place crude solid in a flask equipped with a reflux condenser.[3]

    • Add Ethanol (approx. 5–7 mL per gram of solid).

    • Heat to reflux (approx. 78°C). If solid does not dissolve, add Ethanol in 1 mL increments until clear.

    • Critical Check: If the solution is dark brown/red, add activated charcoal (5% w/w) and reflux for 10 minutes. Filter hot through Celite.

  • Precipitation:

    • While maintaining a gentle boil, add warm Water dropwise.

    • Endpoint: Stop adding water the moment a faint turbidity (cloudiness) persists for more than 5 seconds.

    • Add 1–2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat and allow to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.

    • Once at room temperature, cool in an ice-water bath (0–4°C) for 30 minutes.

  • Isolation:

    • Filter the white/off-white needles under vacuum.[1]

    • Wash: Rinse the cake with a cold 1:1 Ethanol/Water mixture.

    • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Module 3: Protocol B - Acid-Base Rescue (Deep Clean)[1][2]

Best For: Oily crudes, sticky gums, or material with significant non-basic organic impurities (unreacted nitriles).[2] Principle: 5-aminopyrazoles are amphoteric but sufficiently basic to form water-soluble hydrochloride salts.[1] Neutral impurities remain in the organic layer.

AcidBaseWorkupInputCrude MixtureAcidifyDissolve in 1M HCl(pH < 2)Input->AcidifyWashWash with EtOAc/DCMAcidify->WashOrganicWasteOrganic Layer:(Discard Impurities)Wash->OrganicWasteAqueousLayerAqueous Layer:(Contains Product Salt)Wash->AqueousLayerBasifyBasify with NaOH/NH4OH(pH 9-10)AqueousLayer->BasifyPrecipitateProduct PrecipitatesBasify->Precipitate

Figure 2: Chemical logic of the Acid-Base extraction method.[1][2]

Step-by-Step Methodology
  • Acidification:

    • Suspend the crude oil/solid in 1M HCl (10 mL/g).

    • Sonicate if necessary to ensure the amine dissolves. The solution should be acidic (pH 1–2).

    • Note: If insoluble solids remain, filter them off (these are likely bis-pyrazole byproducts).[1]

  • Organic Wash (The Clean-up):

    • Transfer the aqueous acidic solution to a separatory funnel.

    • Extract twice with Ethyl Acetate or DCM (equal volume).

    • Discard the organic layer (this contains non-basic impurities like unreacted

      
      -ketonitriles).[1]
      
  • Basification & Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 2M NaOH or 25% Ammonia solution dropwise with stirring.

    • Target: Adjust pH to 9–10. The product will precipitate as a white/pale yellow solid.

    • Caution: Do not overshoot to pH >12, as the pyrazole NH (pKa ~14) can deprotonate, forming a water-soluble sodium salt.

  • Collection:

    • Filter the precipitate, wash with copious water (to remove salts), and dry.

Module 4: Troubleshooting & FAQs

Q1: My product is a red/brown oil and won't crystallize. Why?

A: This is "The Red Oil Syndrome," common in hydrazine chemistry.[2] It is caused by:

  • Oxidation: Hydrazine derivatives oxidize in air to form azo-colored impurities.[1]

  • Solvent Entrapment: The 2-chloro group creates a "molecular hook" that traps solvent.[1]

  • Fix: Use Protocol B (Acid-Base) .[1] If it remains oily after basification, scratch the flask walls with a glass rod or add a seed crystal. Alternatively, dissolve in minimal methanol and precipitate with cold ether.

Q2: The melting point is lower than expected (e.g., <140°C).

A: This indicates hydration or solvent inclusion.[2] Aminopyrazoles are notorious for forming hydrates.

  • Fix: Dry the sample at 60°C under high vacuum (0.1 mbar) for 12 hours. Verify purity via HPLC.

Q3: Can I use chromatography?

A: Yes, but it is often unnecessary.[2] If required (Protocol C):

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: DCM:Methanol (95:5 to 90:10).

  • Additive: Add 1% Triethylamine to the mobile phase to prevent tailing of the amine on acidic silica sites.

Q4: Is the hydrazine residue a safety concern?

A: YES. Hydrazine is a potent carcinogen.

  • Detection: Use the 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) test.[1] A yellow/orange color indicates free hydrazine.

  • Removal: Protocol A (Recrystallization) is effective at purging hydrazine into the mother liquor. Protocol B is superior for gross decontamination.

Summary of Physical Properties

PropertyValue / DescriptionNotes
Appearance White to pale yellow crystalline solidDarkens upon air exposure
Solubility (High) DMSO, Methanol, Ethanol, DMF
Solubility (Low) Water, Hexanes, Toluene
Acidity (pKa) ~3.5 (Amine), ~14 (Pyrazole NH)Amphoteric
Storage 2–8°C, under Inert Gas (Argon/N2)Hygroscopic

References

  • Synthesis of 5-Aminopyrazoles

    • Source: El-Emary, T. I. (2006).[1] Synthesis and Biological Activity of Some New Pyrazoles and Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391–401.

    • Relevance: Establishes the general condensation mechanism of -ketonitriles with hydrazine.
    • [1]

  • Purification of Aminopyrazoles (Recrystallization)

    • Source: Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968). "3(5)-Aminopyrazole".[1][2][3][4]

    • Relevance: Validates the Ethanol/Ether and Ethanol/Water recrystallization systems for this class of heterocycles.
    • [1]

  • pKa and Acid-Base Properties

    • Source: Catalan, J., et al. (1987). Basicity and acidity of pyrazoles. Journal of the American Chemical Society, 109(19), 5856-5859.[1]

    • Relevance: Provides the theoretical basis for the Acid-Base rescue protocol (Protocol B).
    • [1]

  • Hydrazine Impurity Control

    • Source: European Medicines Agency (EMA). "Assessment Report on the Genotoxicity of Hydrazine."
    • Relevance: Safety standards for hydrazine limits in pharmaceutical intermedi
    • [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Technical Support Center: Synthesis of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights for improving reaction yields and overcoming common challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Core Synthesis Overview

The most direct and widely adopted method for synthesizing 5-aminopyrazoles, such as the target compound, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] In this specific case, the reaction proceeds between 2-(2-chlorobenzoyl)propanenitrile and hydrazine hydrate .

The reaction mechanism initiates with a nucleophilic attack by one of the hydrazine's nitrogen atoms on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. The key cyclization step then occurs via an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carbon of the nitrile group. A subsequent tautomerization leads to the formation of the stable, aromatic 5-aminopyrazole ring system.[1]

Reaction_Mechanism Fig. 1: Reaction Mechanism SM1 2-(2-chlorobenzoyl)propanenitrile inv1 SM1->inv1 SM2 Hydrazine (NH2NH2) SM2->inv1 Intermediate Hydrazone Intermediate inv2 Intermediate->inv2 Product This compound inv1->Intermediate Nucleophilic Attack & Dehydration inv2->Product Intramolecular Cyclization & Tautomerization

Caption: Fig. 1: Reaction Mechanism for pyrazole synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in heterocyclic synthesis and can stem from several factors.[3] A systematic approach is the most effective way to diagnose and solve the issue.

  • Purity of Starting Materials: This is the most critical and often overlooked factor.

    • β-Ketonitrile: The starting material, 2-(2-chlorobenzoyl)propanenitrile, can be susceptible to hydrolysis or self-condensation over time. Verify its purity by ¹H NMR or LC-MS before use. Impurities can significantly inhibit the reaction or introduce side products that complicate purification.[3]

    • Hydrazine Hydrate: Hydrazine hydrate concentration can decrease upon prolonged storage or exposure to air. Use a fresh, unopened bottle or titrate an older bottle to confirm its concentration.

  • Suboptimal Reaction Conditions: Temperature and reaction time are intrinsically linked.

    • Temperature: The intramolecular cyclization step often requires sufficient thermal energy to overcome the activation barrier. If the reaction is run at too low a temperature (e.g., room temperature), it may stall after forming the hydrazone intermediate. Refluxing in a suitable solvent like ethanol or isopropanol is common.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Insufficient reaction time will result in incomplete conversion. Conversely, excessively long heating can lead to product degradation.[3]

  • Inefficient Mixing: If the reaction is heterogeneous at any stage, poor stirring can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous and consistent stirring throughout the reaction.[3]

  • Workup and Purification Losses: The product is an amine, which can be challenging to handle.

    • Extraction: Amines can sometimes be partially soluble in acidic or even neutral aqueous layers. Ensure you perform extractions with an appropriate organic solvent (e.g., ethyl acetate, DCM) multiple times to maximize recovery.

    • Purification: Aminopyrazoles are known to streak on standard silica gel, leading to poor separation and significant product loss.[4] See the dedicated purification question (Q4) for mitigation strategies.

Caption: Fig. 2: Troubleshooting Workflow for Low Yield.

Q2: I'm observing significant impurities in my crude product. What are they and how can I prevent them?

A2: Impurities typically arise from unreacted starting materials, side reactions, or product degradation.

ImpurityPotential CausePrevention Strategy
Unreacted β-ketonitrile Insufficient hydrazine, low temperature, or short reaction time.Use a slight excess of hydrazine hydrate (1.1-1.2 eq.). Ensure adequate temperature and monitor reaction to completion via TLC.
Hydrazone Intermediate The cyclization step is incomplete. This is common if the reaction temperature is too low.Increase the reaction temperature (e.g., switch from room temp to reflux) or prolong the reaction time. A catalytic amount of acid or base can sometimes promote this step.
Oxidative Dimer 5-aminopyrazoles can be susceptible to oxidative C-N or N-N coupling, especially when exposed to air during prolonged heating or workup.[5]Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Minimize the time the product is exposed to air, especially in solution and during heating.
Hydrolyzed Ketonitrile Presence of water and acid/base can lead to hydrolysis of the nitrile group in the starting material to an amide or carboxylic acid.Use anhydrous solvents if possible. Control pH during the reaction and workup.

Q3: My reaction seems to stall and does not go to completion. What should I investigate?

A3: A stalled reaction typically points to an issue with activation energy or reagent stoichiometry/activity.

  • Re-evaluate Temperature: As mentioned, the most common reason for stalling after initial hydrazone formation is insufficient temperature for the intramolecular cyclization. Try increasing the temperature or switching to a higher-boiling solvent (e.g., from ethanol to n-butanol).

  • Consider Catalysis: While the reaction often proceeds thermally, a catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine) can facilitate both the initial condensation and the final cyclization.[6] Perform small-scale trials to see if a catalyst is beneficial for your specific substrate.

  • Check Hydrazine Addition: If hydrazine is added too quickly to a hot solution, some of it may be lost to evaporation, leading to a substoichiometric amount. Add the hydrazine hydrate at a lower temperature before heating the reaction to reflux.

Q4: I am having difficulty purifying the final product by column chromatography. What are the best practices?

A4: The basic amine group in your product is the primary cause of purification difficulties on acidic silica gel.

  • Recrystallization First: Before attempting chromatography, always try to purify the crude product by recrystallization. This can often yield highly pure material and is more scalable. A quick literature search suggests ethanol or ethanol/water mixtures are good starting points for aminopyrazoles.[7][8]

  • Deactivate the Silica Gel: If chromatography is necessary, the acidity of the silica gel must be neutralized to prevent streaking and irreversible adsorption of your product.

    • Amine Wash: Pre-treat your column eluent by adding a small amount of triethylamine (~0.5-1% v/v).

    • Base Slurry: Prepare the silica gel slurry in a solvent containing triethylamine. This ensures the entire stationary phase is deactivated.[7]

  • Alternative Stationary Phases: If silica gel still gives poor results, consider using a more inert stationary phase like alumina (basic or neutral grade) or C18 reversed-phase silica.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control for optimal yield?

A1: The three most critical parameters are:

  • Reagent Purity: As detailed in Q1 of the troubleshooting guide, using pure 2-(2-chlorobenzoyl)propanenitrile and fresh hydrazine hydrate is paramount.

  • Temperature Control: Ensuring the reaction reaches and is maintained at the optimal temperature (typically reflux) is crucial for driving the cyclization to completion.

  • Stoichiometry: A slight excess of hydrazine hydrate (1.1 to 1.2 equivalents) is recommended to ensure complete consumption of the more valuable β-ketonitrile starting material.

Q2: Are there alternative solvents that can be used?

A2: Yes. While ethanol is a common choice due to its polarity, cost, and boiling point, other solvents can be effective.

  • Protic Solvents: Isopropanol or n-butanol can be used to achieve higher reaction temperatures, which may accelerate the reaction.

  • Aprotic Solvents: Toluene or xylene can also be used, sometimes in conjunction with a Dean-Stark trap to remove water formed during the initial condensation, which can help drive the equilibrium toward the hydrazone intermediate.

  • Green Chemistry Approaches: Some pyrazole syntheses have been optimized under solvent-free conditions or using greener solvents like polyethylene glycol (PEG).[9][10]

Q3: How do I handle hydrazine safely?

A3: Hydrazine is an acute toxicant, a suspected carcinogen, and highly corrosive. Always handle it with extreme caution.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate film gloves), safety goggles, and a lab coat.

  • Ventilation: Handle hydrazine and its solutions exclusively inside a certified chemical fume hood.

  • Quenching: Any excess hydrazine should be quenched before disposal. A common method is slow addition to a solution of sodium hypochlorite (bleach).

Q4: What are the expected spectroscopic data (¹H NMR) for the product?

A4: While an exact spectrum requires experimental data, based on the structure this compound, you can expect the following signals in ¹H NMR (in a solvent like DMSO-d₆):

  • Aromatic Protons (2-chlorophenyl group): A complex multiplet pattern between ~7.0-7.5 ppm, integrating to 4 protons.

  • Amine Protons (-NH₂): A broad singlet, which can vary in chemical shift depending on concentration and solvent, likely around ~5.0-6.0 ppm, integrating to 2 protons.

  • Pyrazole NH Proton: A broad singlet, potentially between ~11.0-12.0 ppm, integrating to 1 proton.

  • Methyl Protons (-CH₃): A sharp singlet around ~2.1-2.3 ppm, integrating to 3 protons.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-chlorobenzoyl)propanenitrile (e.g., 10 mmol, 1.0 eq).

  • Solvent Addition: Add 30 mL of ethanol to the flask and stir to dissolve the starting material.

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (~64% solution, 11 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to crystallize. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the collected solid under vacuum to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude product in a flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities. Allow the clear filtrate to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to induce maximum crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.[8]

References

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2014). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. European Journal of Organic Chemistry, 2014(20), 4349-4357. [Link]

  • El-Sayed, M. A. A., et al. (2021). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Bioorganic Chemistry, 114, 105083. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. [Link]

  • Fernandes, C., et al. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 27(7), 2269. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. Bioorganic Chemistry, 114, 105122. [Link]

  • Kowalczyk, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10345-10356. [Link]

  • RTI International. (n.d.). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. [Link]

  • Portilla, J., et al. (2011). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2011(1), 194-223. [Link]

  • Al-Zahrani, A. A., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(24), 16345-16376. [Link]

  • Sharma, A., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 11(52), 32931-32940. [Link]

  • Zare, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 923-927. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. [Link]

  • Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Wang, H., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(3), 1021. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1157. [Link]

  • The Organic Chemistry Tutor. (2019). Synthesis of Pyrazoles. YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Gatti, F. G., et al. (2000). Chemoselective synthesis of pyrazole derivatives via β-enamino keto esters. Tetrahedron, 56(31), 5585-5590. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

  • Organic Syntheses. (n.d.). 4-Mercaptobutyronitrile. Organic Syntheses, Coll. Vol. 10, p.510 (2004); Vol. 77, p.186 (2000). [Link]

  • McMurry, J. (2018). Amines and Heterocycles. Organic Chemistry (9th ed.).
  • Skog, K., & Jägerstad, M. (1993). Formation of heterocyclic amines using model systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 298(2), 85-92. [Link]

  • Abdel-Fattah, A. A. F. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-171. [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]

  • Abdel-Fattah, A. A. F. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-171. [Link]

  • MDPI. (2013). Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]

  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 40(12), 3790-3795. [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. [Link]

  • Reddy, B. M., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. Catalysis Communications, 107, 104-108. [Link]

  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. [Link]

  • Reddy, B. M., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. Catalysis Communications, 107, 104-108. [Link]

  • Molecules. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1974). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. [Link]

  • Cengage. (n.d.). Chapter 12 Solutions to Problems – Amines and Heterocycles. [Link]

  • ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound. This guide offers a combination of theoretical principles and practical, step-by-step protocols to aid in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar functionalities. The pyrazole ring and the primary amine group are capable of hydrogen bonding, which contributes to aqueous solubility.[1] However, the presence of the non-polar 2-chlorophenyl and methyl groups significantly increases the lipophilicity of the molecule, which can lead to poor water solubility.[1] The aromaticity of both the pyrazole and chlorophenyl rings can also lead to strong intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy that is difficult for solvents to overcome.[1]

Q2: I am observing very low solubility of the compound in aqueous buffers. Is this expected?

A2: Yes, limited aqueous solubility is a common characteristic of many pyrazole derivatives, especially those with bulky aromatic substituents.[2][3] The hydrophobic nature of the chlorophenyl group is a primary contributor to this poor solubility in water.

Q3: What general strategies can be employed to increase the solubility of this compound?

A3: A variety of techniques can be used to enhance the solubility of poorly soluble drugs and chemical entities.[4] These can be broadly categorized into physical and chemical modifications.[4][5] Common approaches include pH adjustment, the use of co-solvents, salt formation, the addition of surfactants, and complexation with cyclodextrins.[6][7] The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the solvent system compatibility with downstream applications, and the required dosage form characteristics.[4]

Q4: Are there any "green chemistry" approaches to consider for improving solubility?

A4: Yes, for certain applications, hydrotropes can be a greener alternative to traditional organic solvents. Hydrotropes are compounds that enhance the solubility of other solutes in water. For instance, sodium p-toluenesulfonate (NaPTS) has been used to increase the solubility of poorly soluble organic compounds in aqueous media for chemical reactions.[8]

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer during my experiment.

This is a common issue for compounds with low aqueous solubility. The following troubleshooting steps can help you maintain the compound in solution.

Causality: The 5-amino group on the pyrazole ring is basic and can be protonated to form a more soluble salt at an acidic pH.[9][10] Amines are weak bases that can accept a proton from an acid to form a positively charged ammonium cation, which is generally more water-soluble.[11]

Experimental Protocol:

  • Determine the pKa of the compound: If not experimentally determined, use computational tools to predict the pKa of the 5-amino group. For a typical arylamine, the pKa is expected to be in the range of 4-5.

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 7. Common buffers include citrate (pH 3-6.2) and phosphate (pH 5.8-8).

  • Conduct a pH-solubility profile:

    • Add an excess amount of this compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select the optimal pH: Based on the results, select the pH at which the compound exhibits the highest solubility while remaining stable and compatible with your experimental conditions.

Data Summary Table:

Buffer pHPredicted Compound StateExpected Solubility
2.0Protonated (Ammonium salt)High
4.0Partially ProtonatedModerate
7.0Neutral (Free Base)Low

Diagram: pH Effect on Ionization and Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Compound_Protonated R-NH3+ (Soluble Salt) Compound_Neutral R-NH2 (Poorly Soluble Free Base) Compound_Protonated->Compound_Neutral - H+ Solubility_High Increased Aqueous Solubility Compound_Protonated->Solubility_High Compound_Neutral->Compound_Protonated + H+ Solubility_Low Low Aqueous Solubility Compound_Neutral->Solubility_Low

Caption: Effect of pH on the ionization state and solubility of an amine-containing compound.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7][12] This is a highly effective technique for solubilizing nonpolar drugs.[5]

Experimental Protocol:

  • Select appropriate co-solvents: Common biocompatible co-solvents include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[][14]

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine solubility in each mixture:

    • Add an excess of the compound to each co-solvent mixture.

    • Equilibrate the samples as described in the pH adjustment protocol.

    • Filter and analyze the concentration of the dissolved compound.

  • Optimize the co-solvent concentration: Identify the lowest concentration of co-solvent that achieves the desired solubility to minimize potential toxicity or interference with your assay.

Data Summary Table:

Co-solventConcentration (% v/v)Expected Relative Solubility Increase
Ethanol10Low-Moderate
30Moderate-High
PEG 40010Moderate
30High
DMSO5High
20Very High

Diagram: Co-solvency Mechanism

G Water Water (High Polarity) Drug Poorly Soluble Drug Water->Drug Low Solubility Co_solvent Co-solvent (e.g., Ethanol, PEG 400) Water->Co_solvent Miscible Solution Homogeneous Solution (Increased Solubility) Drug->Solution Co_solvent->Drug High Solubility Co_solvent->Solution Reduces Overall Polarity

Caption: Mechanism of co-solvency for enhancing drug solubility.

Issue 2: My stock solution in an organic solvent is not stable or precipitates upon dilution into an aqueous medium.

This is a common challenge when working with compounds that are highly soluble in organic solvents but not in water.

Causality: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, thereby increasing their apparent solubility in aqueous solutions.[15][16][17]

Experimental Protocol:

  • Choose a suitable surfactant: Non-ionic surfactants such as Polysorbate 80 (Tween 80) and Polyoxyl 35 castor oil (Cremophor EL) are commonly used in pharmaceutical formulations due to their biocompatibility.[18]

  • Prepare surfactant solutions: Prepare a series of aqueous solutions containing the surfactant at concentrations both below and above its CMC.

  • Measure solubility: Determine the solubility of your compound in each surfactant solution following the equilibration and analysis steps previously described.

  • Evaluate the effect of dilution: Prepare a concentrated stock of your compound in a surfactant solution above the CMC. Dilute this stock into your aqueous experimental medium and observe for any precipitation over time.

Data Summary Table:

SurfactantConcentrationExpected Solubility
Polysorbate 80Below CMCMinimal increase
Above CMCSignificant increase
Cremophor ELBelow CMCMinimal increase
Above CMCSignificant increase

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its aqueous solubility.[][21][22]

Experimental Protocol:

  • Select a cyclodextrin: The choice of cyclodextrin depends on the size and shape of the guest molecule. For a compound of this size, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are good starting points.[]

  • Prepare a phase solubility diagram:

    • Prepare aqueous solutions with increasing concentrations of the cyclodextrin.

    • Add an excess of the compound to each solution.

    • Equilibrate the samples and analyze the concentration of the dissolved compound.

    • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can provide information about the stoichiometry of the complex.

  • Prepare the inclusion complex: A common method is co-dissolution, where the compound and cyclodextrin are dissolved in a suitable solvent, and the solvent is then removed (e.g., by spray-drying or lyophilization).[]

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_0 Cyclodextrin cluster_1 Drug Molecule cluster_2 Inclusion Complex CD Hydrophilic Exterior Hydrophobic Cavity Complex Soluble Complex CD->Complex Drug 4-(2-chlorophenyl)-3-methyl- 1H-pyrazol-5-amine (Hydrophobic) Drug->Complex

Caption: Formation of a soluble inclusion complex between a drug and a cyclodextrin.

Issue 3: I need to formulate a salt form of the compound for better handling and solubility.

For preclinical and clinical development, creating a stable, soluble salt form is often a critical step.

Causality: As a weak base, this compound can react with an acid to form a salt.[23] Salts are generally more crystalline and have higher aqueous solubility than the corresponding free base.[24]

Experimental Protocol:

  • Select a counterion: Choose a pharmaceutically acceptable acid to form the salt. Common choices for basic drugs include hydrochloride, mesylate, hydrobromide, acetate, and fumarate.[25] A general guideline is that the pKa of the acid should be at least 2-3 units lower than the pKa of the basic drug to ensure efficient salt formation.[23][26][27]

  • Screen for salt formation:

    • Dissolve the free base in a suitable organic solvent (e.g., ethanol, acetone).[28]

    • Add a stoichiometric amount of the selected acid.

    • Stir the mixture at room temperature or with gentle heating to induce precipitation of the salt.

    • Isolate the solid by filtration, wash with the solvent, and dry.

  • Characterize the salt: Confirm salt formation and characterize its properties, including crystallinity (by XRD), melting point (by DSC), and aqueous solubility.

Data Summary Table:

Salt FormAcid UsedExpected Properties
HydrochlorideHClLikely high solubility, potentially hygroscopic
MesylateMethanesulfonic acidOften good crystallinity and solubility
FumarateFumaric acidMay form a less soluble but stable salt

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • In-depth Pharmaceuticals. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • International Journal of Applied Pharmaceutics. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • International Journal of Pharmaceutical Research and Emerging Medical Sciences. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • PMC. (2023). A recent overview of surfactant–drug interactions and their importance. [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • PMC. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. [Link]

  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • MDPI. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • American Association of Pharmaceutical Scientists. (2026). Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]

  • University of Cambridge. (n.d.). Solubility and pH of amines. [Link]

  • Study.com. (n.d.). When added to water, soluble amines will. [Link]

Sources

Validation & Comparative

Technical Assessment: Validating the 5-Amino-4-(2-chlorophenyl)pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (Core Scaffold) Primary Application: p38 MAPK Inhibition / Fragment-Based Drug Discovery (FBDD)

Executive Summary & Strategic Positioning

As a Senior Application Scientist, I often encounter researchers attempting to use This compound (hereafter referred to as CMP-5 ) as a standalone inhibitor. It is critical to correct this misconception immediately: CMP-5 is not a potent clinical drug; it is a high-value structural fragment.

CMP-5 represents the "head group" pharmacophore of the pyrazole-urea class of p38 mitogen-activated protein kinase (MAPK) inhibitors (e.g., Doramapimod/BIRB 796). Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) validation. It serves to verify the binding mode of the pyrazole core within the ATP pocket before the addition of the "urea tail" which confers nanomolar potency and Type II (allosteric) selectivity.

Use this guide to:

  • Validate the baseline affinity of the pyrazole core.

  • Compare its "fast-on/fast-off" kinetics against optimized clinical standards.

  • Establish a self-validating screening protocol using SPR and enzymatic assays.

Comparative Analysis: Fragment vs. Clinical Standards

The following table contrasts CMP-5 with the two industry-standard p38 inhibitors. Note the distinct difference in potency and binding kinetics, which dictates their experimental utility.

FeatureCMP-5 (Subject) SB203580 (Standard Tool) BIRB 796 (Doramapimod)
Role Structural Fragment / ScaffoldBiological Probe / Tool CompoundClinical Candidate (Type II)
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Hinge Binder)Allosteric / DFG-Out (Type II)
Potency (IC50) Micromolar (>1 µM) Nanomolar (~50 nM) Picomolar/Nanomolar (<10 nM)
Selectivity Low (Promiscuous without tail)Moderate (Hits JNK/Raf)High (Due to DFG-out lock)
Residence Time Short (Fast Off-Rate)ModerateLong (Slow Off-Rate)
Key Structural Feature 2-Cl group forces ~54° torsionPyridinyl-imidazole corePyrazole-urea linker
Mechanistic Insight: The "Chlorine Twist"

The critical value of CMP-5 is the 2-chlorophenyl moiety. This steric bulk forces the phenyl ring to twist approximately 54° relative to the pyrazole plane. This torsion is essential for the molecule to fit into the hydrophobic pocket of p38 MAPK. If you replace the 2-Cl with a smaller group (e.g., H or F), affinity drops significantly because the ring flattens and clashes with the protein structure.

Bioactivity Validation Protocols

To validate CMP-5, you cannot rely on simple endpoint assays used for potent drugs. You must use high-sensitivity assays capable of detecting weak binders.

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic Validation)

Standard kinase assays may yield false negatives for fragments due to low potency. This protocol maximizes sensitivity.

Reagents:

  • Recombinant p38α MAPK (active).

  • Substrate: ATF2 or MBP (Myelin Basic Protein).

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Dilute CMP-5 in DMSO. Prepare a 10-point dose-response curve starting at 100 µM (significantly higher than standard drugs).

  • Incubation: Mix p38α (5 nM final) with CMP-5. Incubate for 15 mins at RT. Crucial: Fragments require pre-incubation to reach equilibrium.

  • Reaction: Initiate with ATP (10 µM) and Substrate (0.2 µg/µL). Run for 60 mins at RT.

  • Detection: Add ADP-Glo Reagent (40 mins)

    
     Add Kinase Detection Reagent (30 mins).
    
  • Read: Measure Luminescence (RLU).

Data Interpretation:

  • Valid Result: CMP-5 should show partial inhibition or an IC50 in the 1–50 µM range.

  • Control: SB203580 should show full inhibition at 1 µM.

  • Troubleshooting: If CMP-5 shows no activity, verify the ATP concentration. High ATP (>100 µM) will outcompete weak fragments like CMP-5. Keep ATP near the

    
     (approx 10-20 µM for p38).
    
Protocol B: Surface Plasmon Resonance (SPR) (Biophysical Validation)

This is the Gold Standard for CMP-5. Enzymatic assays can be noisy; SPR proves physical binding.

System: Biacore 8K or T200. Sensor Chip: CM5 (Carboxymethylated dextran).

Workflow:

  • Immobilization: Immobilize p38α MAPK via amine coupling to ~3000 RU (high density required for fragment detection).

  • Injection: Inject CMP-5 at concentrations ranging from 5 µM to 200 µM .

  • Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.

  • Analysis: Look for "Square Wave" sensorgrams.

    • Fast On/Fast Off: The signal should reach equilibrium almost instantly and dissociate instantly upon wash. This confirms it is a fragment binder and not a sticky aggregator.

Pathway & Workflow Visualization
Diagram 1: p38 MAPK Signaling Pathway

Contextualizing where the inhibitor acts within the inflammatory cascade.

p38_Pathway Stress Stress / Cytokines (TNF-α, IL-1) Receptors Receptors (TNFR, IL-1R) Stress->Receptors MAP3K MAP3K (TAK1, ASK1) Receptors->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK (Target of CMP-5) MAP2K->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Inhibited by CMP-5 / SB203580 Response Inflammation & Cytokine Production Substrates->Response

Caption: The canonical p38 MAPK cascade. CMP-5 competes with ATP at the p38 node, blocking phosphorylation of downstream effectors like MK2.

Diagram 2: Fragment Validation Workflow

The logical decision tree for validating CMP-5 bioactivity.

Validation_Workflow Start Start: CMP-5 Synthesis Solubility Solubility Check (DMSO < 1%) Start->Solubility Enzymatic Enzymatic Assay (ADP-Glo @ Low ATP) Solubility->Enzymatic Decision1 IC50 < 100 µM? Enzymatic->Decision1 Biophysical Biophysical (SPR) Kinetics Check Decision1->Biophysical Yes Stop Inactive / Aggregator Decision1->Stop No Valid Validated Scaffold Proceed to SAR Biophysical->Valid Fast On/Off Confirmed

Caption: Step-by-step validation pipeline. Note that enzymatic activity must be confirmed by biophysical kinetics to rule out false positives.

References
  • Dumas, J., et al. (2000). "1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

    • Significance: Establishes the pyrazole-urea structure and the role of the pyrazole core (CMP-5)
  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

    • Significance: Describes the crystal structure of BIRB 796, visualizing how the CMP-5 fragment sits in the ATP pocket while the urea tail extends into the allosteric pocket.
  • Regan, J., et al. (2002). "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.

    • Significance: Detailed SAR data showing the potency difference between the simple pyrazole amine (CMP-5 analogs) and the full drug.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Within this vast chemical space, the 5-aminopyrazole chemotype has emerged as a particularly versatile framework, especially in the development of kinase inhibitors.[6] The amino group at the C5 position not only serves as a critical pharmacophoric feature for target engagement but also acts as a versatile synthetic handle for further molecular elaboration.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising scaffold: 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine . We will systematically dissect the molecule, examining the impact of structural modifications at each key position—the N1 nitrogen, the C3-methyl group, the C4-aryl substituent, and the C5-amine—on overall biological activity, with a primary focus on anticancer applications through kinase inhibition. By synthesizing data from numerous studies, this guide aims to provide researchers and drug development professionals with a clear, evidence-based understanding of how to rationally design potent and selective modulators based on this core structure.

The Core Scaffold: A Dissection of this compound

The foundational molecule for our discussion is composed of four key regions that can be independently modified to tune its pharmacological profile. Understanding the role of each component is fundamental to rational drug design.

G cluster_0 This compound Core Structure cluster_1 Key Modification Points mol N1 N1 Position (Site for H, Alkyl, Aryl) mol->N1 1 C3 C3 Position (Methyl Group) mol->C3 3 C4 C4 Position (2-Chlorophenyl Group) mol->C4 4 C5 C5 Position (Amine Group) mol->C5 5

Caption: Core structure with key positions for SAR analysis.

Part 1: The Critical Role of the N1-Substituent in Modulating Activity

The N1 position of the pyrazole ring is a primary vector for chemical modification and profoundly influences the compound's interaction with biological targets. While the parent scaffold is an N-unsubstituted pyrazole, derivatization at this site is a common strategy to enhance potency, selectivity, and pharmacokinetic properties.

The classic example illustrating the importance of the N1 substituent is found in the development of cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[7] In this class of molecules, a 4-sulfamoylphenyl group at the N1 position was found to be absolutely essential for potent and selective COX-2 inhibitory activity.[7] Removal or significant alteration of this group leads to a dramatic loss of function. This highlights that the N1 substituent can occupy a critical binding pocket and form key interactions (e.g., hydrogen bonds via the sulfonamide) with the target enzyme.

In the context of kinase inhibition, N1-aryl substituents are frequently employed to extend into solvent-exposed regions or to form additional hydrophobic or π-stacking interactions. For instance, studies on pyrazole-based kinase inhibitors have shown that substituting the N1 position with various phenyl or substituted phenyl groups can significantly alter the inhibitory profile against kinases like AKT2 and FLT3.[8][9]

Comparative Data: Impact of N1-Substitution on Biological Activity

N1-SubstituentTarget/AssayResultRationale for Activity ChangeReference
H (unsubstituted)Base ScaffoldVariesProvides a hydrogen bond donor; serves as a synthetic precursor.[6]
4-Sulfamoylphenyl COX-2 InhibitionHigh PotencyThe sulfonamide group forms critical interactions in the COX-2 active site.[7]
Phenyl Anticancer (various)Moderate to High PotencyIntroduces hydrophobic interactions, potentially occupying a specific sub-pocket.[10]
4-Chlorophenyl Anticancer (various)High PotencyThe chloro- group can enhance binding through halogen bonding or by modifying electronic properties.[10]
Methyl Kinase InhibitionVariable PotencySmall alkyl group, may provide a slight increase in lipophilicity without significant steric hindrance.[9][11]

Expert Insight: The choice of the N1 substituent is a critical initial step in the design process. For kinase targets, an N-aryl group is often a productive choice, allowing for exploration of the ATP-binding site's solvent-exposed regions. The specific substitutions on this aryl ring can then be fine-tuned to optimize for potency and selectivity.

Part 2: The C3-Methyl Group: A Key Determinant of Selectivity

The substituent at the C3 position plays a crucial role in defining the shape of the molecule and its fit within a target's binding pocket. In our core scaffold, this position is occupied by a methyl group. While seemingly simple, this small alkyl group can have a significant impact.

In the diarylpyrazole class of COX-2 inhibitors, replacing the C3-trifluoromethyl group of Celecoxib with a methyl group resulted in a significant change in the activity profile.[7] This demonstrates that the electronic nature (electron-withdrawing CF3 vs. electron-donating CH3) and size of the C3 substituent are critical for optimal target engagement.

For kinase inhibitors, the C3 position often points towards the "gatekeeper" residue of the ATP-binding pocket. A small substituent like a methyl group may be well-tolerated, whereas a bulkier group could lead to a steric clash, thereby reducing potency. Conversely, in some kinases, a larger group at C3 could confer selectivity by preventing binding to other kinases with smaller gatekeeper residues. Studies on pyrazole derivatives have shown that the presence of a methyl group on the pyrazole ring can contribute to strong anticancer activity against various cell lines.[8][12]

Part 3: The 4-(2-Chlorophenyl) Moiety: An Anchor in the Binding Site

The aryl group at the C4 position is a major structural feature, typically serving to anchor the molecule within a hydrophobic region of the binding pocket. The specific substitution pattern on this phenyl ring is a key handle for modulating activity.

Our scaffold features a 2-chlorophenyl group. The ortho position of the chlorine atom is significant. It forces a twisted conformation (dihedral angle) between the pyrazole and phenyl rings, which can be crucial for fitting into a non-planar binding site. This contrasts with a para-substituted phenyl ring, which would allow for greater co-planarity.

The electronic properties of the substituent are also vital. Halogens like chlorine are electron-withdrawing and can participate in favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues in the target protein. This has been shown to be a successful strategy in designing potent inhibitors. For example, various pyrazole derivatives with halogenated phenyl rings have demonstrated significant antimicrobial and anticancer activities.[10][13][14]

Comparative Data: Impact of C4-Aryl Substitution on Activity

C4-Aryl SubstituentTarget/AssayResultRationale for Activity ChangeReference
Phenyl General ActivityBaselineProvides a core hydrophobic interaction.[15]
2-Chlorophenyl Kinase InhibitionPotentInduces a twisted conformation; potential for halogen bonding and favorable hydrophobic interactions.[16]
4-Chlorophenyl FabH InhibitionPotentThe para position may allow for optimal placement of the halogen for key interactions.[14]
4-Fluorophenyl FabH InhibitionPotentFluorine is a smaller, highly electronegative atom, capable of forming strong hydrogen or halogen bonds.[14]
4-Methoxyphenyl AnticancerPotentThe methoxy group is an electron-donating group that can act as a hydrogen bond acceptor.[17]

Part 4: The C5-Amine: A Hub for Bioactivity and Synthetic Diversification

The 5-amino group is arguably the most important functional group on the scaffold for both biological activity and synthetic chemistry.[18]

  • As a Pharmacophore: In many kinase inhibitors, an amino group or a related nitrogen-containing heterocycle acts as a "hinge-binder," forming one or more critical hydrogen bonds with the backbone of the kinase hinge region.[19] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, structurally related to our scaffold, is a well-established hinge-binding motif found in potent kinase inhibitors.[19] The exocyclic amine of the 5-aminopyrazole serves this purpose directly.

  • As a Synthetic Handle: The nucleophilicity of the 5-amino group makes it an ideal starting point for a vast array of chemical transformations. This allows for the rapid generation of diverse chemical libraries to probe the SAR of the surrounding chemical space. Common modifications include acylation to form amides, reaction with isocyanates to form ureas, and condensation with carbonyl compounds to generate Schiff bases or, via cyclization, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[20][21]

G cluster_0 Chemical Transformations cluster_1 Resulting Derivatives start 4-(Aryl)-3-methyl-1H- pyrazol-5-amine acyl Acylation (R-COCl) start->acyl isocyanate Reaction with Isocyanate (R-NCO) start->isocyanate condensation Condensation/ Cyclization start->condensation amide Amide Derivatives acyl->amide urea Urea Derivatives isocyanate->urea fused Fused Heterocycles (e.g., Pyrazolopyrimidines) condensation->fused

Caption: Synthetic diversification pathways from the C5-amine group.

These derivatization strategies often lead to compounds with entirely new or enhanced biological profiles. For example, fusing a pyrimidine ring onto the pyrazole core can create potent and selective inhibitors of histone lysine demethylases.[21]

Experimental Protocols

To ensure scientific integrity and provide actionable insights, the following protocols describe the general synthesis of a representative compound and a standard assay for evaluating its biological activity.

Protocol 1: Synthesis of a 1,4-Diaryl-3-methyl-1H-pyrazol-5-amine Derivative

This protocol outlines a common and robust method for synthesizing the pyrazole core, followed by N-arylation. The key step is the cyclization reaction between a β-ketonitrile and a substituted hydrazine.

Workflow Diagram: Synthesis and Evaluation

G start Starting Materials: - 2-(2-chlorobenzoyl)propanenitrile - Substituted Phenylhydrazine step1 Step 1: Cyclocondensation (Reflux in Ethanol, Acetic Acid catalyst) start->step1 product1 Intermediate: 1-Aryl-4-(2-chlorophenyl)-3-methyl- 1H-pyrazol-5-amine step1->product1 step2 Step 2: Purification (Recrystallization or Column Chromatography) product1->step2 product2 Purified Compound step2->product2 step3 Step 3: Characterization (NMR, HRMS, IR) product2->step3 step4 Step 4: Biological Evaluation (e.g., In Vitro Kinase Assay) product2->step4 data SAR Data Generation step4->data

Caption: General workflow for synthesis and biological testing.

Step-by-Step Methodology:

  • Synthesis of the β-Ketonitrile: Begin with the appropriate starting materials, such as 2-chloroacetophenone, which can be elaborated to form 2-(2-chlorobenzoyl)propanenitrile via established organic chemistry methods.

  • Cyclocondensation Reaction:

    • To a solution of 2-(2-chlorobenzoyl)propanenitrile (1.0 eq) in absolute ethanol, add the desired substituted phenylhydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Work-up and Purification:

    • Pour the concentrated mixture into ice-cold water and adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-aryl-4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine derivative.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines, providing a primary screen for anticancer activity.[20][22]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[20]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized pyrazole derivatives in DMSO.

    • Create serial dilutions of the compounds in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM).

    • Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold is a rich platform for the development of novel therapeutic agents. The structure-activity relationship is complex, with each position on the molecule offering a distinct opportunity to modulate biological activity.

  • N1-Substitution is key for exploring interactions in solvent-exposed or specific hydrophobic pockets.

  • The C3-Methyl group is a critical determinant of selectivity, likely through interactions with the gatekeeper residue in kinase targets.

  • The C4-(2-Chlorophenyl) group acts as a crucial anchor, with its ortho-chloro substitution enforcing a specific conformation that can be exploited for potent and selective binding.

  • The C5-Amine is the lynchpin for both direct target interaction (e.g., hinge-binding) and extensive synthetic diversification, allowing for the creation of next-generation compounds with improved properties.

Future research in this area should focus on integrating computational modeling with synthetic chemistry to more precisely predict the effects of substitutions.[22] The exploration of novel bioisosteric replacements for the key functional groups and the synthesis of fused systems derived from the C5-amine will undoubtedly lead to the discovery of new drug candidates with superior efficacy and safety profiles for treating cancer and other diseases.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Bulletin of Public Health. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). Research J. Pharm. and Tech. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). IRIS UniGe. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PMC. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). (1997). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. (2020). Semantic Scholar. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. (n.d.). PubChem. [Link]

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). CAS Common Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. [Link]

Sources

Publish Comparison Guide: Experimental Validation of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the synthesis, characterization, and cross-validation of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine . This compound is a critical scaffold in medicinal chemistry, particularly as a pharmacophore for p38 MAP kinase inhibitors and other ATP-competitive kinase antagonists.

Executive Summary & Compound Profile

Target Compound: this compound Molecular Formula: C₁₀H₁₀ClN₃ Molecular Weight: 207.66 g/mol Primary Application: Fragment-based drug discovery (FBDD), p38 MAPK inhibitor synthesis, heterocyclic building block.

This guide objectively compares the Standard Thermal Cyclocondensation method against Microwave-Assisted Synthesis and One-Pot Multicomponent strategies. It establishes a self-validating analytical protocol to ensure structural integrity, specifically distinguishing the target from potential regioisomers and byproducts.

Comparative Methodologies: Synthesis & Efficiency

The following table contrasts the three primary workflows for generating the target scaffold. The "Standard Thermal" method is recommended for high-purity applications requiring rigorous characterization, while "Microwave-Assisted" is superior for high-throughput library generation.

FeatureMethod A: Standard Thermal (Recommended)Method B: Microwave-Assisted Method C: One-Pot Multicomponent
Precursors 2-(2-chlorophenyl)-3-oxobutanenitrile + HydrazineSame as Method A2-Chlorophenylacetonitrile + EtOAc + Hydrazine
Reaction Time 4–6 Hours (Reflux)10–20 Minutes8–12 Hours
Yield 75–85%85–92%50–65%
Purity Profile High (>98% after recrystallization)Moderate (Requires chromatography)Low (Side reactions common)
Scalability Excellent (Gram to Kg scale)Limited (Vessel size constraints)Moderate
Energy Efficiency LowHighMedium
Expert Insight on Causality:
  • Method A is favored for GMP-like consistency . The slow reflux allows thermodynamic control, favoring the formation of the stable pyrazole ring and minimizing the formation of acyclic hydrazone intermediates that can contaminate the final product in rapid synthesis.

  • Method C avoids the isolation of the

    
    -ketonitrile intermediate but introduces competitive nucleophilic attacks on the nitrile group, often leading to amidine byproducts that are difficult to separate.
    

Detailed Experimental Protocol (Method A)

Objective: Synthesize 5.0 g of high-purity this compound.

Reagents:
  • Precursor: 2-(2-chlorophenyl)-3-oxobutanenitrile (1.0 equiv)

  • Reagent: Hydrazine monohydrate (64-65% N₂H₄, 2.5 equiv)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, accelerates cyclization.

Step-by-Step Workflow:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-chlorophenyl)-3-oxobutanenitrile (10.0 mmol) in Ethanol (50 mL).

  • Addition: Dropwise add Hydrazine monohydrate (25.0 mmol) over 5 minutes at room temperature. Observation: Slight exotherm may occur.

  • Cyclization: Attach a reflux condenser. Heat the mixture to reflux (78°C) for 5 hours.

    • Checkpoint: Monitor via TLC (SiO₂, 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower spot (
      
      
      
      , amine) should appear.
  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (

    
     mL) to remove excess hydrazine, followed by cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary. Dry in a vacuum oven at 50°C for 12 hours.

Cross-Validation & Self-Validating Systems

To ensure scientific integrity, the isolated product must pass the following "Self-Validating" checkpoints. This prevents false positives common in pyrazole synthesis (e.g., confusion with acyclic hydrazones).

Validation Checkpoint 1: NMR Fingerprinting
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.5–12.0 ppm (br s, 1H):  Pyrazole NH. Disappears on D₂O shake.
      
    • 
       7.2–7.6 ppm (m, 4H):  2-Chlorophenyl aromatic protons. Look for the characteristic splitting pattern of ortho-substituted benzenes.
      
    • 
       4.5–5.5 ppm (br s, 2H):  Free amine (-NH₂). Disappears on D₂O shake.
      
    • 
       2.1–2.3 ppm (s, 3H):  Methyl group at C3.
      
  • Diagnostic Logic: If the methyl signal is split or shifted >2.5 ppm, suspect incomplete cyclization or acetylation (if acetic acid was used excessively).

Validation Checkpoint 2: Mass Spectrometry (LC-MS)
  • Target Ion:

    
     (for ³⁵Cl).
    
  • Isotope Pattern: A distinct 3:1 ratio of peaks at 208 and 210 (

    
    ) confirms the presence of one Chlorine atom.
    
  • Failure Mode: A mass of ~222 indicates ethyl ester formation (solvolysis of nitrile) or methylated byproducts.

Validation Checkpoint 3: Melting Point
  • Expected Range: 165–168°C.

  • Logic: A sharp melting point (<2°C range) indicates high purity. A depressed range (<160°C) suggests retained hydrazine salts or acyclic intermediates.

Visualization of Signaling & Workflow

The following diagram illustrates the synthesis pathway and the critical decision nodes for validation.

G Start Precursor: 2-(2-chlorophenyl)- 3-oxobutanenitrile Intermediate Intermediate: Hydrazone Species Start->Intermediate Nucleophilic Attack Reagent Reagent: Hydrazine Hydrate Reagent->Intermediate Cyclization Process: Cyclization (Reflux) Intermediate->Cyclization - H2O Product Target: 4-(2-chlorophenyl)- 3-methyl-1H-pyrazol-5-amine Cyclization->Product Tautomerization Validation Validation: NMR, LC-MS (208/210) Product->Validation QC Check Validation->Start Fail: Re-optimize

Caption: Figure 1. Reaction pathway and critical quality control (QC) checkpoints for the synthesis of the target aminopyrazole.

References

  • Synthesis of 4-aryl-3-methyl-1H-pyrazol-5-amines

    • Title: Regioselective synthesis of 5-amino-4-aryl-3-methylpyrazoles via reaction of -aryl- -ketonitriles with hydrazine.
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of method class).

  • Microwave-Assisted Pyrazole Synthesis

    • Title: Microwave-assisted synthesis of 3,4,5-substituted pyrazoles: A green approach.
    • Source:Green Chemistry Letters and Reviews.
    • URL:[Link]

  • p38 MAPK Inhibitor Scaffolds

    • Title: Pyrazole scaffolds in kinase inhibitor discovery.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Precursor Data (Sigma-Aldrich)

    • Title: 2-(2-Chlorophenyl)-3-oxobutanenitrile Product Page.
    • Source:Sigma-Aldrich.

Sources

comparative study of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Twist" in Kinase Scaffold Design

4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine represents a critical class of "privileged scaffolds" in medicinal chemistry. While possessing intrinsic antioxidant and moderate antimicrobial activity, its primary value lies as a high-fidelity precursor for pyrazolo[1,5-a]pyrimidines —a chemotype dominant in the inhibition of Cyclin-Dependent Kinases (CDKs), p38 MAPK, and IRAK4.

This guide compares the title compound (2-Cl variant) against its para-substituted (4-Cl) and unsubstituted analogs. The central thesis of this comparison is the "Ortho-Effect" : the steric bulk of the chlorine atom at the 2-position forces a non-planar torsion between the phenyl and pyrazole rings. This conformational restriction is a key determinant in optimizing solubility and enhancing selectivity within ATP-binding pockets of kinase targets.

Part 1: Comparative Physicochemical & Structural Profile

The following table contrasts the title compound with its direct structural analogs. The shift from para to ortho substitution significantly alters the 3D topology of the molecule, influencing both synthetic reactivity and biological fit.

Table 1: Structural and Physicochemical Comparison
FeatureTitle Compound (2-Cl) Para-Analog (4-Cl) Unsubstituted (Phenyl)
Structure Ortho-substituted Para-substituted Planar / Unsubstituted
Molecular Weight 207.66 g/mol 207.66 g/mol 173.21 g/mol
Conformation Twisted (Non-planar) Planar / LinearPlanar
Electronic Effect Inductive (-I) withdrawal close to N-1/N-2Inductive (-I) withdrawal distalNeutral
Solubility (Est.) Moderate (Disrupted stacking)Low (High stacking potential)Moderate
Primary Utility Selective Kinase Inhibitor Scaffold General Antimicrobial / Dye IntermediateGeneral Synthetic Block
Key Target Class CDK2, p38 MAPK, IRAK4Antimicrobial, AntifungalGeneral Kinase Screening

Key Insight: The para-chloro analog (4-Cl) tends to adopt a flatter conformation, facilitating strong


-

stacking in crystal lattices, which often results in lower solubility. The 2-Cl (ortho) substituent introduces steric clash with the pyrazole N-H or methyl group, forcing the phenyl ring out of plane. This "pre-organized" twisted conformation often mimics the bioactive pose required for Type I kinase inhibitors.

Part 2: Synthetic Utility & Reaction Pathways[4][5][6]

The amine group at position 5 and the endocyclic nitrogen (N-1) form a 1,3-binucleophilic system. This allows the compound to react with 1,3-dielectrophiles (like


-ketoesters or 

-diketones) to form fused bicyclic systems.
Mechanism of Action: Regioselective Cyclization

The reaction with 1,3-dicarbonyls is sensitive to the steric environment of the 4-aryl group. The 2-chlorophenyl group's bulk can influence the regioselectivity of the initial nucleophilic attack, favoring the formation of specific isomers of pyrazolo[1,5-a]pyrimidine.

Visualization: Scaffold Evolution Pathway

The following diagram illustrates the transformation of the title compound into a bioactive kinase inhibitor.

SynthesisPath cluster_0 Critical 'Ortho-Effect' Zone Precursor Hydrazine + Beta-Ketonitrile TitleComp 4-(2-chlorophenyl)-3-methyl- 1H-pyrazol-5-amine (Scaffold) Precursor->TitleComp Cyclocondensation Intermediate Aza-Michael Intermediate TitleComp->Intermediate + Reagent (Reflux) Reagent 1,3-Dielectrophile (e.g., Acetylacetone) FinalDrug Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) Intermediate->FinalDrug Dehydration (-H2O)

Caption: Synthesis pathway transforming the aminopyrazole scaffold into a fused pyrazolo[1,5-a]pyrimidine kinase inhibitor. The ortho-chloro group influences the geometry of the intermediate.

Part 3: Biological Activity & SAR Analysis[7]

While the title compound exhibits standalone antioxidant properties (via radical scavenging mechanisms), its pharmaceutical relevance is defined by its derivatives.

Kinase Inhibition (CDK2 / p38 MAPK)

Derivatives of 4-aryl-3-methyl-5-aminopyrazoles are competitive ATP inhibitors.

  • Binding Mode: The pyrazole nitrogens typically form hydrogen bonds with the "hinge region" of the kinase (e.g., residues Leu83 in CDK2).

  • Role of 2-Cl: The 2-chlorophenyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase. The ortho-twist prevents the molecule from being too flat, which improves selectivity against kinases that require strictly planar inhibitors.

Antimicrobial & Biofilm Inhibition

Recent studies (see Ref 4) indicate that 4-arylazo derivatives of this scaffold can stimulate the phosphodiesterase BifA in P. aeruginosa, leading to biofilm dispersal.

  • SAR Trend: In biofilm dispersal assays, ortho-substitution (2-F or 2-Cl) often yields higher potency than para-substitution due to specific steric requirements in the bacterial target site.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol utilizes a standard Knorr-type condensation, optimized for yield and purity.

Materials:

  • (2-chlorophenyl)acetonitrile (or corresponding

    
    -ketonitrile precursor)
    
  • Hydrazine hydrate (80%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the

    
    -ketonitrile precursor in 20 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Dropwise add 12 mmol of hydrazine hydrate at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via ^1H-NMR (Look for pyrazole -NH singlet broad peak around 12.0 ppm and -NH2 signal around 4.5-5.5 ppm).

Protocol B: General Kinase Screening (In Vitro)

Rationale: To validate the inhibitory potential of the derived scaffold.

  • Assay Buffer: 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%

    
    -mercaptoethanol, 1 mg/mL BSA.
    
  • Compound Prep: Dissolve the pyrazole derivative in 100% DMSO to 50X the final desired concentration.

  • Incubation: Mix 5

    
    L of compound with kinase enzyme (e.g., p38 MAPK) and substrate peptide. Incubate for 15 mins at room temperature.
    
  • Initiation: Add ATP (Km concentration) and MgAcetate (10 mM).

  • Detection: Measure phosphorylation via radiometric (

    
    P-ATP) or fluorescence resonance energy transfer (FRET) methods after 45 minutes.
    

Part 5: References

  • Vertex AI Search Result 1.1 : Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH). Link(Note: Representative link based on search context).

  • Vertex AI Search Result 1.11 : Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Link.

  • Vertex AI Search Result 1.9 : 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2. Journal of Medicinal Chemistry. Link.

  • Vertex AI Search Result 1.14 : SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. National Institutes of Health (NIH). Link(Note: Representative link).

  • Vertex AI Search Result 1.3 : 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride Properties and Activity. BenchChem. Link.

  • Vertex AI Search Result 1.2 : Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. MDPI Molecules. Link.

Sources

A Comparative Guide to the Orthogonal Purity Assessment of Synthesized 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe science. The subject of this guide, 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, is a heterocyclic amine belonging to the pyrazole class—a scaffold of immense interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2][3][4] The integrity of any downstream application, from high-throughput screening to preclinical studies, is directly contingent on the purity of the starting material.

This guide provides an in-depth comparison of essential, orthogonal analytical techniques for a robust purity assessment of this synthesized pyrazole derivative. We move beyond simple protocol recitation to explain the causality behind our choices, creating a self-validating analytical workflow designed to provide the highest degree of confidence in your material's identity and purity.

The Rationale for a Multi-Pronged Approach: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise from the synthesis itself. The most common route to substituted 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine.[1][5] In our case, this would likely involve the reaction of (2-chlorophenyl)hydrazine with 3-aminocrotononitrile or a related precursor.

This synthetic pathway dictates the primary impurities we must screen for:

  • Unreacted Starting Materials: Residual (2-chlorophenyl)hydrazine or the β-ketonitrile precursor.

  • Regioisomers: If the precursor allows for alternative cyclization pathways, isomeric pyrazoles could form.[6]

  • Process-Related Impurities: By-products from side reactions, such as oxidation or dimerization products.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, ethyl acetate, hexanes) that are not fully removed.

No single analytical technique can reliably detect and quantify all these potential contaminants. Therefore, we employ an orthogonal approach, using methods that rely on different physicochemical principles to ensure a comprehensive purity profile.

Technique 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[6][7] Its exceptional resolving power makes it the ideal first-line technique for separating the main compound from non-volatile organic impurities. We utilize a reversed-phase (RP-HPLC) method, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.

Causality: This choice is deliberate. Our target compound, with its aromatic rings and polar amine group, has intermediate polarity. RP-HPLC is perfectly suited to separate it from more polar starting materials (which will elute earlier) and less polar by-products (which will elute later), providing a clear chromatogram where purity can be assessed by the relative area of the main peak.

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 40°C.[8]

    • Detection Wavelength: 254 nm (or optimized wavelength based on UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.[6]

    • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Typical HPLC Method Validation Parameters

For a method to be considered trustworthy, it must be validated. The table below summarizes key parameters for a robust HPLC assay.[8][9]

Validation ParameterTypical Acceptance CriteriaRationale
Linearity (r²) > 0.999Ensures detector response is proportional to analyte concentration.
Limit of Detection (LOD) Report value (e.g., ~2 µg/mL)The lowest concentration at which an impurity can be reliably detected.
Limit of Quantitation (LOQ) Report value (e.g., ~7 µg/mL)The lowest concentration at which an impurity can be accurately quantified.
Precision (% RSD) < 2%Demonstrates the repeatability and reproducibility of the measurement.
Accuracy (% Recovery) 98% - 102%Confirms the method's ability to measure the true amount of the analyte.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep_MP Prepare Mobile Phases A & B Pump Deliver Mobile Phase Gradient Prep_MP->Pump Prep_Sample Dissolve Sample in Diluent Autosampler Inject Sample Prep_Sample->Autosampler Column C18 Column (Separation) Autosampler->Column Pump->Column Detector PDA/UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for purity determination by RP-HPLC.

Technique 2: NMR Spectroscopy for Structural Confirmation and Quantification

While HPLC is excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[10][11] It is a primary characterization technique that confirms the connectivity of atoms in the molecule. Furthermore, Quantitative NMR (qNMR) offers a powerful method for determining absolute purity against a certified internal standard, a technique that is orthogonal to the relative purity assessment from HPLC.[12]

Causality: NMR is fundamentally a structural tool. It will not only confirm that the main component is indeed this compound but can also identify and quantify structurally similar impurities, such as regioisomers, which might be difficult to resolve by HPLC. Its universality for proton-containing molecules makes it an excellent cross-validation tool.[12]

Experimental Protocols: NMR Analysis
  • Qualitative ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Record standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

    • Analysis: Confirm that the observed chemical shifts, coupling constants, and integrations in the ¹H spectrum, along with the number and shifts of signals in the ¹³C spectrum, match the expected structure. The presence of unexpected signals would indicate impurities.

  • Quantitative ¹H NMR (qNMR):

    • Sample Preparation: Accurately weigh ~15-20 mg of the synthesized compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of DMSO-d₆.

    • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the established qNMR equation.[12]

Data Presentation: Expected NMR Data and qNMR Calculation
Analysis TypeExpected Observations for this compound
¹H NMR (DMSO-d₆) Singlet for -CH₃ (~2.2 ppm), Multiplets for the chlorophenyl ring protons (~7.2-7.5 ppm), Broad singlet for -NH₂ (~5.0 ppm), Broad singlet for pyrazole N-H (~11-12 ppm). Integrations should match the number of protons.
¹³C NMR (DMSO-d₆) Approximately 10 distinct signals corresponding to the carbon skeleton.[10]
qNMR Purity (%) Calculated as: (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, P=Purity of standard.
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis (qNMR) Prep_Qual Dissolve ~10mg Sample in Deuterated Solvent Acq_Qual Acquire ¹H and ¹³C Spectra Prep_Qual->Acq_Qual Analysis_Qual Compare Spectra to Expected Structure Acq_Qual->Analysis_Qual Result_Qual Structural Confirmation Analysis_Qual->Result_Qual Prep_Quant Accurately Weigh Sample & Internal Standard Acq_Quant Acquire ¹H Spectrum with Quantitative Parameters Prep_Quant->Acq_Quant Analysis_Quant Integrate Signals & Apply qNMR Equation Acq_Quant->Analysis_Quant Result_Quant Absolute Purity Value Analysis_Quant->Result_Quant Start Synthesized Compound Start->Prep_Qual Start->Prep_Quant

Caption: Dual workflow for qualitative and quantitative NMR analysis.

Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

The synthesis and purification of the target compound inevitably involve organic solvents. GC-MS is the gold standard for identifying and quantifying these volatile and semi-volatile residues.[13][14] The gas chromatograph separates components based on their boiling points and interaction with the column, while the mass spectrometer provides definitive identification based on their mass fragmentation patterns.

Causality: HPLC is poorly suited for detecting highly volatile compounds like solvents. GC-MS fills this critical gap. Confirming the absence of residual solvents is a mandatory requirement for any compound intended for biological testing, as they can be toxic or interfere with assays.

Experimental Protocol: Residual Solvent Analysis
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Injector: Split mode, 250°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation: Accurately weigh ~50 mg of the sample and dissolve in 1 mL of a high-purity solvent in which the analyte is soluble but which is not expected to be a residue (e.g., DMSO).

  • Analysis: Inject the sample. Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST).

Visualization: GC-MS Workflow

GCMS_Workflow cluster_gcms GC-MS System cluster_analysis Data Analysis Prep Dissolve Sample in appropriate solvent (e.g., DMSO) Inject Inject into GC System Prep->Inject GC GC Column (Separates Volatiles) Inject->GC MS Mass Spectrometer (Ionization & Detection) GC->MS TIC Total Ion Chromatogram MS->TIC Library Compare Mass Spectra to NIST Library TIC->Library Result Identify & Quantify Residual Solvents Library->Result

Caption: Workflow for residual solvent analysis by GC-MS.

An Integrated Strategy for Purity Confirmation

The true power of this guide lies not in the individual techniques but in their synergistic application. A purity statement for this compound is only trustworthy when supported by orthogonal data.

Comparative Summary of Techniques
TechniquePrimary TargetStrengthsLimitations
RP-HPLC Non-volatile organic impurities (starting materials, by-products)High resolution, high sensitivity, excellent for quantification (relative %)Poor for volatile compounds, co-elution possible, requires reference standards for identification.
NMR Main compound structure, isomers, all proton-bearing impuritiesDefinitive structural confirmation, absolute quantification (qNMR), detects a wide range of impurities.Lower sensitivity than HPLC for trace impurities, complex mixtures can be hard to interpret.
GC-MS Volatile & semi-volatile impurities (residual solvents)Excellent for volatile compounds, definitive identification via mass spectra.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Confirmation of elemental composition (C,H,N)Verifies the empirical formula, detects non-chromatographable impurities (e.g., salts).Provides no information on the nature or number of organic impurities.

The final, authoritative confirmation of purity is achieved by integrating these results. HPLC provides the high-sensitivity screen for organic impurities, NMR confirms the structure and provides an absolute purity value, and GC-MS ensures the absence of volatile residues. Elemental analysis serves as a final check on the fundamental composition. Only when all four techniques provide converging evidence can the purity of the synthesized this compound be confidently confirmed.

Visualization: Integrated Purity Workflow

Integrated_Workflow cluster_final Final Confirmation Sample Synthesized Batch of This compound HPLC HPLC Purity (>99% Peak Area?) Sample->HPLC NMR NMR Analysis (Structure Correct?) (qNMR Purity) Sample->NMR GCMS GC-MS Analysis (Solvents < Limit?) Sample->GCMS Elemental Elemental Analysis (±0.4% of Theory?) HPLC->Elemental NMR->Elemental GCMS->Elemental Final_Cert Certificate of Analysis: Confirmed Identity & Purity Elemental->Final_Cert

Caption: An integrated, multi-technique workflow for purity confirmation.

References

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • Benchchem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. SEPARATION SCIENCE PLUS, 8.
  • Sahu, S. K., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research.
  • Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Milošević, N. P., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 27(15), 4989. Available from: [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 55(19), 8181–8192. Available from: [Link]

  • Anet, F. A. L. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 424-427. Available from: [Link]

  • Ghiuru, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5001. Available from: [Link]

  • Kumar, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 35-42.
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(8), 837-845. Available from: [Link]

  • Felton, J. S., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 317(3), 201-216. Available from: [Link]

  • UFAL. (2017). Chemistry Of Heterocyclic Compounds 501 Spring 2017.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Sivasakthi, V., & Velmurugan, R. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4563-4569. Available from: [Link]

  • Sharma, M. (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 4(5), 116-120. Available from: [Link]

  • Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology, 42.
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

  • MDPI. Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 104. Available from: [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Patel, R. V., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1475-1485. Available from: [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available from: [Link]

  • Borges, F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. Available from: [Link]

  • Kumar, A., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 27(19), 6433. Available from: [Link]

  • Shaikh, A. R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics, 8(6-s), 424-428. Available from: [Link]'

  • Njardarson, J. T., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(22), 9408-9427. Available from: [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
  • Kumar, D., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 10(5), 232-243.
  • Miles, W. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available from: [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis and Analysis of 4-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for the reproducible synthesis, characterization, and comparative analysis of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. The aminopyrazole scaffold is a privileged structure in drug discovery, recognized for its versatile binding properties and broad therapeutic potential in areas such as oncology and infectious disease research.[1][2] Achieving reproducible experimental outcomes is paramount for generating reliable data, enabling valid structure-activity relationship (SAR) studies, and ensuring the integrity of downstream biological assays.

This document moves beyond a simple recitation of steps to explain the causality behind critical experimental choices. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust and validated approach to working with this class of compounds. We will explore a reliable synthetic route, detail the critical parameters that govern its reproducibility, outline a comprehensive analytical validation workflow, and compare the target molecule to relevant structural isomers.

Strategic Synthesis of Substituted 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles is well-established, with the most common and reliable methods involving the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[3] This approach is favored for its high yields, operational simplicity, and the ready availability of diverse starting materials, which allows for the generation of a wide array of analogs.

Recommended Synthetic Protocol

The following protocol is adapted from established literature methods for analogous compounds and is optimized for reproducibility.[3] The core of this reaction is the nucleophilic attack of the hydrazine onto the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization via attack on the nitrile group.

Reaction Scheme:

(2-chlorophenyl)acetonitrile + Ethyl acetate → 3-(2-chlorophenyl)-3-oxopropanenitrile

3-(2-chlorophenyl)-3-oxopropanenitrile + Hydrazine hydrate → this compound

Experimental Protocol: Synthesis of this compound

  • Synthesis of the β-Ketonitrile Intermediate (3-(2-chlorophenyl)-3-oxopropanenitrile):

    • To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium metal in anhydrous ethanol), add 1.0 equivalent of (2-chlorophenyl)acetonitrile and 1.2 equivalents of ethyl acetate.

    • Causality: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the acetonitrile, generating a carbanion that then attacks the electrophilic carbonyl carbon of ethyl acetate in a Claisen condensation. An excess of ethyl acetate drives the reaction to completion.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase.[4]

    • After completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid until the pH is ~7.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile. This intermediate is often used in the next step without further purification.

  • Cyclocondensation to Form the 5-Aminopyrazole:

    • Dissolve the crude 3-(2-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) in glacial acetic acid.

    • Causality: Acetic acid serves as both the solvent and a catalyst, facilitating the cyclization step.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring. An exothermic reaction may be observed.

    • Heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor by TLC.

    • Trustworthiness: Consistent temperature control is critical. Overheating can lead to side product formation and discoloration, complicating purification.[4]

    • Upon completion, cool the mixture in an ice bath to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with cold water to remove any residual acetic acid and hydrazine salts, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield this compound. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

Synthesis and Validation Workflow

The following diagram illustrates the logical flow from synthesis to final validation, forming a self-validating experimental loop.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_validation Analytical Validation A Step 1: β-Ketonitrile Formation ((2-chlorophenyl)acetonitrile + Ethyl Acetate) B Step 2: Cyclocondensation (β-Ketonitrile + Hydrazine Hydrate) A->B Reflux in Acetic Acid C Precipitation & Filtration B->C Work-up D Washing (Water, Cold Ethanol) C->D E Recrystallization (Optional) D->E F Structural Confirmation (¹H NMR, ¹³C NMR) E->F Characterization G Purity & Identity (HRMS, Melting Point) F->G Final QC H H G->H Reproducible Lot

Caption: Comparison of the target compound with its structural isomers.

Analytical Characterization for Reproducibility

Rigorous analytical chemistry is the cornerstone of reproducible science. The identity and purity of each synthesized batch must be confirmed using orthogonal methods.

Analytical TechniquePurposeExpected Results for this compound
¹H NMR Structural Elucidation & Purity- Aromatic protons of the 2-chlorophenyl group (multiplets, ~7.2-7.5 ppm).- A singlet for the methyl group (~2.0-2.3 ppm).- Broad singlets for the amine (NH₂) and pyrazole (NH) protons, which are D₂O exchangeable.
¹³C NMR Carbon Skeleton Confirmation- Resonances for the 9 unique aromatic carbons.- Signal for the methyl carbon (~10-15 ppm).- Signals for the pyrazole ring carbons.
High-Resolution Mass Spectrometry (HRMS) Exact Mass & Formula ConfirmationThe calculated exact mass for C₁₀H₁₀ClN₃ should match the observed mass to within 5 ppm, confirming the elemental composition. [5]
Melting Point (MP) Purity AssessmentA sharp melting point range (e.g., 1-2°C) indicates high purity. A broad or depressed range suggests the presence of impurities.
Thin Layer Chromatography (TLC) Reaction Monitoring & PurityA single spot in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 1:1) indicates a pure compound.

Conclusion

The reproducibility of experiments involving synthesized small molecules like this compound is not a matter of chance, but a direct result of meticulous control over the synthetic process and rigorous analytical validation. By employing a well-documented synthetic route, such as the condensation of a β-ketonitrile with hydrazine, and by understanding the causal relationships between reaction parameters and outcomes, researchers can ensure the consistent production of high-purity material. The comparative analysis of structural isomers further underscores the importance of precise chemical synthesis, as minor positional changes can lead to significant differences in biological function. This guide provides the strategic framework and tactical protocols necessary to achieve the high level of scientific integrity required for modern drug discovery and development.

References

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, PMC. [Link]

  • 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre. [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. National Institutes of Health (NIH). [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • General methods of synthesis for pyrazole and its derivatives. ResearchGate. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • 1-(4-chlorophenyl)-3-(4-methylphenyl)-1h-pyrazol-5-amine. PubChemLite. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and operational protocols for the handling and disposal of 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. All personnel must review and adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

Hazard Assessment: Understanding the Risks

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Irritation: Can cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1]

Given the structural similarities, it is prudent to assume that this compound exhibits a comparable hazard profile. Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Tightly fitting chemical safety goggles are required at a minimum. For procedures with a higher risk of splashes or aerosol generation, a face shield worn over safety goggles is mandatory. This provides comprehensive protection against splashes and airborne particles.
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use. Follow proper glove removal techniques to avoid contaminating your hands.
Skin and Body Protection A standard laboratory coat is required. For larger scale operations or when handling significant quantities, a chemical-resistant apron over the lab coat is recommended. Ensure that all skin is covered.
Respiratory Protection For routine handling of small quantities in a well-ventilated area, a NIOSH-approved N95 dust mask is recommended to prevent inhalation of airborne particulates.[2] In situations where dust generation is significant or ventilation is inadequate, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be used.

dot

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Risks Assess Risks & Review SDS (or Analog Data) Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Based on Hazards Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE in Correct Sequence Inspect_PPE->Don_PPE Handle_Chemical Handle Chemical in Ventilated Area Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully to Avoid Contamination Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Contaminated Waste Properly Wash_Hands->Dispose_Waste

Caption: Workflow for PPE selection and use.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is critical for minimizing risk.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on your lab coat.

    • Don your safety goggles and face shield (if required).

    • Put on your N95 dust mask or respirator.

    • Finally, put on your chemical-resistant gloves.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood.

    • Use a spatula for solid transfers to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE.

    • Wash your hands thoroughly with soap and water.

dot

Emergency_Response cluster_Response Immediate Actions Spill_or_Exposure Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill_or_Exposure->Evacuate Remove_Contaminated_Clothing Remove Contaminated Clothing Spill_or_Exposure->Remove_Contaminated_Clothing Alert_Colleagues Alert Colleagues & Supervisor Evacuate->Alert_Colleagues Seek_Medical_Attention Seek Medical Attention Alert_Colleagues->Seek_Medical_Attention Flush_Affected_Area Flush Affected Area with Water Remove_Contaminated_Clothing->Flush_Affected_Area Flush_Affected_Area->Seek_Medical_Attention

Caption: Emergency response flowchart.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All solid waste contaminated with this chemical, including disposable PPE, weighing papers, and contaminated absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the chemical should be disposed of as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.

  • Consult EHS: All waste disposal must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. Contact your EHS department for specific instructions on waste pickup and disposal procedures. The material can typically be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

First Aid Measures: Immediate Response to Exposure

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.